molecular formula C8H5F3N2 B592025 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-44-4

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B592025
CAS No.: 1190311-44-4
M. Wt: 186.137
InChI Key: SMLPVLYYZMPXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLPVLYYZMPXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676831
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-44-4
Record name 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine. This molecule, a trifluoromethyl-substituted azaindole, is of significant interest in medicinal chemistry due to the prevalence of the pyrrolopyridine scaffold in pharmacologically active agents and the beneficial properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.

Proposed Synthesis

A direct, single-step synthesis for this compound is not prominently described in the current literature. Therefore, a multi-step approach is proposed, leveraging the principles of the Leimgruber-Batcho indole synthesis, a robust and versatile method for constructing indole and azaindole ring systems. The proposed synthetic pathway starts from the commercially available 2-chloro-3-methyl-5-nitropyridine.

Synthetic Pathway

The proposed multi-step synthesis is outlined below. The key transformation involves the formation of an enamine from a nitropyridine precursor, followed by reductive cyclization to construct the fused pyrrole ring.

Synthetic_Pathway A 2-Chloro-3-methyl-5-nitropyridine B 2-Amino-3-methyl-5-nitropyridine A->B 1. NH3, EtOH, heat C 2-Amino-3-methyl-5-(trifluoromethyl)pyridine B->C 2. NaNO2, HF-Pyridine D 2-Nitro-3-methyl-5-(trifluoromethyl)pyridine C->D 3. m-CPBA, CH2Cl2 E 1-(2-Nitro-5-(trifluoromethyl)pyridin-3-yl)-N,N-dimethylethenamine D->E 4. DMF-DMA, DMF, heat F This compound E->F 5. Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Amination of 2-Chloro-3-methyl-5-nitropyridine

To a solution of 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in ethanol, a solution of ammonia in ethanol is added. The reaction mixture is heated in a sealed vessel at 120 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-amino-3-methyl-5-nitropyridine.

Step 2: Sandmeyer-type Reaction for Trifluoromethylation

2-amino-3-methyl-5-nitropyridine (1.0 eq) is dissolved in a solution of hydrogen fluoride-pyridine at -20 °C. Sodium nitrite (3.0 eq) is added portion-wise, maintaining the temperature below -15 °C. The reaction is stirred for 2 hours at this temperature and then allowed to warm to room temperature overnight. The reaction mixture is carefully poured onto a mixture of ice, sodium bicarbonate, and ethyl acetate. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 2-nitro-3-methyl-5-(trifluoromethyl)pyridine.

Step 3: Oxidation of the Amino Group

This step is an alternative to Step 2 if starting from a different precursor. Should a suitable amino-precursor be synthesized first, oxidation to the nitro-group would be necessary for the Leimgruber-Batcho cyclization. To a solution of 2-amino-3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Enamine Formation

A solution of 2-nitro-3-methyl-5-(trifluoromethyl)pyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 110 °C for 12 hours. The reaction mixture is cooled to room temperature and the solvent is removed under high vacuum to yield the crude enamine, 1-(2-nitro-5-(trifluoromethyl)pyridin-3-yl)-N,N-dimethylethenamine, which is often a deeply colored solid and can be used in the next step without further purification.

Step 5: Reductive Cyclization

The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent is added. Common systems for this transformation include:

  • Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Chemical Reduction: Iron powder (5.0 eq) in acetic acid at 80 °C for 4 hours.

After the reaction is complete, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Data

The following tables summarize the expected and plausible characterization data for this compound based on the analysis of structurally related compounds.

Physical and Spectroscopic Data
PropertyPredicted Value
Molecular Formula C₈H₅F₃N₂
Molecular Weight 186.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point 150-170 °C (estimated)
Solubility Soluble in DMSO, DMF, methanol, chloroform; sparingly soluble in water
¹H NMR Spectroscopy

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~11.8br s-N1-H
~8.4s-H5
~7.8d~3.0H2
~7.6s-H7
~6.6d~3.0H3
¹³C NMR Spectroscopy

Solvent: DMSO-d₆, 101 MHz

Chemical Shift (δ, ppm)Assignment
~148C7a
~142 (q, J ≈ 35 Hz)C6
~135C5
~128C3a
~124 (q, J ≈ 272 Hz)-CF₃
~122C2
~118 (q, J ≈ 4 Hz)C7
~101C3
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~1620, ~1580, ~1470MediumC=C and C=N stretching (ring)
~1340StrongC-F stretch (symmetric)
~1170, ~1130StrongC-F stretch (asymmetric)
~750StrongC-H out-of-plane bend
Mass Spectrometry (Electron Ionization)
m/zRelative Intensity (%)Assignment
186~100[M]⁺
167Moderate[M - F]⁺ or [M - HF]⁺
159Moderate[M - HCN]⁺
117High[M - CF₃]⁺
90Moderate[C₆H₄N]⁺ (fragment from pyridine ring cleavage)

Signaling Pathways and Experimental Workflows

While the specific biological activity of this compound is yet to be extensively studied, its structural motifs suggest potential interactions with various signaling pathways, particularly those involving kinases, due to the prevalence of the azaindole core in kinase inhibitors.

Potential Signaling Pathway Involvement

Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] The trifluoromethyl group at the 6-position of the pyrrolo[3,2-b]pyridine core could potentially influence binding to the ATP pocket of various kinases.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane Kinase_Receptor Kinase Receptor (e.g., FGFR) ADP ADP Kinase_Receptor->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) Kinase_Receptor->Downstream_Signaling Phosphorylates Ligand Growth Factor Ligand->Kinase_Receptor Binds and Activates Compound This compound Compound->Kinase_Receptor Potential Competitive Inhibition at ATP pocket ATP ATP ATP->Kinase_Receptor Binds to ATP pocket Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Potential mechanism of action via kinase inhibition.

General Experimental Workflow for Biological Evaluation

A typical workflow to assess the biological activity of this compound would involve initial in vitro screening followed by more detailed cellular and potentially in vivo studies.

Experimental_Workflow A Synthesis and Purification of This compound B In Vitro Kinase Panel Screening A->B Initial broad screening C Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) B->C Identify potent hits and confirm cellular activity D Target Validation in Cells (e.g., Western Blot for phosphorylated substrates) C->D Confirm on-target effect E In Vivo Efficacy Studies (e.g., Xenograft models) D->E Evaluate in a biological system

Caption: A general workflow for evaluating biological activity.

This guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles, and the predicted characterization data offer a benchmark for experimental verification. Further investigation into the biological activities of this compound is warranted and may reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs, including the pyrrolopyridine core and the trifluoromethyl group, this molecule is under investigation for its potential biological activities. This document collates available quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways to serve as a foundational resource for researchers. While experimental data for this specific molecule is limited in publicly accessible literature, this guide supplements available information with data from closely related analogs and established analytical methodologies.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, a combination of database entries and predicted values provide a preliminary understanding of its characteristics.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource/Method
Molecular Formula C₈H₅F₃N₂-
Molecular Weight 186.14 g/mol Calculated[1][2]
Boiling Point 271 °CPredicted[3]
pKa 13.25 ± 0.40Predicted[3]
Density 1.447 g/cm³Predicted[3]
Melting Point Not available-
logP Not available-
Aqueous Solubility Not available-

Note: Much of the available data is based on computational predictions. Experimental validation is crucial for drug development applications.

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential. The following sections detail standard methodologies applicable to compounds like this compound.

Melting Point Determination

The melting point provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

Determination of the Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD Guideline 107)

  • Phase Preparation: Equal volumes of n-octanol and purified water are pre-saturated with each other by shaking for 24 hours, followed by separation.

  • Compound Addition: A known mass of this compound is dissolved in the aqueous or octanol phase.

  • Partitioning: The two phases are combined in a flask and shaken at a constant temperature until equilibrium is reached (typically 24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for drug bioavailability and formulation.

Methodology: Equilibrium Shake-Flask Method (OECD Guideline 105)

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method like HPLC-UV.

  • Solubility Value: The determined concentration represents the thermodynamic aqueous solubility of the compound.

Synthesis and Reactivity

Synthesis

Synthesis_Workflow A Starting Pyridine Derivative B Functionalization (e.g., Halogenation/Nitration) A->B Step 1 C Introduction of Pyrrole Precursor B->C Step 2 D Ring Cyclization C->D Step 3 E This compound D->E Final Product

A generalized workflow for the synthesis of pyrrolopyridine derivatives.
Reactivity

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromatic character of the bicyclic system. The trifluoromethyl group generally increases the metabolic stability of the molecule by blocking potential sites of oxidation[4]. The pyrrolopyridine core can undergo various electrophilic and nucleophilic substitution reactions, allowing for further chemical modifications[5].

Potential Biological Activity and Signaling Pathways

Derivatives of the pyrrolopyridine scaffold have been investigated for their inhibitory activity against various kinases, suggesting that this compound could be a valuable scaffold in drug discovery.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is implicated in various cancers. Pyrrolopyridine derivatives have been explored as FGFR inhibitors[5][6]. These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to AKT AKT PI3K->AKT AKT->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Expression Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[3,2-b]pyridine (Potential Inhibitor) Inhibitor->FGFR Inhibits

Potential inhibition of the FGFR signaling pathway by this compound.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is crucial for cytokine signaling and is a target for inflammatory diseases and cancers. Some pyrrolopyridine derivatives have shown potential as JAK inhibitors.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[3,2-b]pyridine (Potential Inhibitor) Inhibitor->JAK Inhibits

Potential inhibition of the JAK-STAT signaling pathway.

Metabolic Stability

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability[4]. This is because the carbon-fluorine bond is very strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. Therefore, this compound is expected to have improved metabolic stability compared to its non-fluorinated counterpart, potentially leading to a longer in vivo half-life.

Conclusion

This compound is a compound with significant potential in drug discovery, largely owing to its pyrrolopyridine core and trifluoromethyl substituent. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a solid foundation based on predicted data and established methodologies. Further experimental characterization of its properties, along with detailed biological evaluation, is warranted to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to the Spectroscopic and Spectrometric Characterization of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the analytical characterization of this and related molecular scaffolds.

Spectroscopic and Spectrometric Data

The following tables summarize the available quantitative NMR and mass spectrometry data for derivatives of the 1H-pyrrolo[3,2-b]pyridine core, which serve as a reference for the characterization of this compound.

Table 1: 1H NMR Spectral Data of a Related Pyrrolo[2,3-b]pyridine Derivative

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
12.01s-1HNH
8.54d2.11HAr-H
8.27d2.21HAr-H
7.55d2.01HAr-H
7.20t7.81HAr-H
6.97–6.87m-2HAr-H
6.79–6.71m-1HAr-H
4.10s-2HCH2
3.72s-3HOCH3
Data obtained for a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO-d6.[1]

Table 2: 13C NMR Spectral Data of a Related Pyrrolo[2,3-b]pyridine Derivative

Chemical Shift (δ) ppm
150.52
144.45
139.79
139.75
131.73
128.51
128.47
126.21
125.55
125.51
119.74
117.88–116.60 (m)
117.27
68.15
Data obtained for a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in DMSO-d6.[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zFound m/z
[M+H]+327.0507327.0513
Data obtained for a chloro-derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine via ESI.[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and mass spectrometry data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) and carbon (13C) NMR spectra were recorded on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. The multiplicity of the signals is abbreviated as follows: s (singlet), d (doublet), t (triplet), and m (multiplet).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data were acquired using a Q-TOF Premier mass spectrometer with an electrospray ionization (ESI) source.[1] The data was collected in positive ion mode.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the synthesis and analytical characterization of novel pyrrolopyridine derivatives.

Compound Characterization Workflow A Synthesis of Pyrrolopyridine Derivative B Purification (e.g., Column Chromatography) A->B Crude Product C Structural Confirmation B->C Purified Compound D NMR Spectroscopy (1H, 13C) C->D E Mass Spectrometry (HRMS) C->E F Data Analysis and Interpretation D->F E->F G Final Characterized Compound F->G Confirmed Structure

Workflow for Synthesis and Characterization

Biological Context and Signaling

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] The FGFR signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis.[1] Dysregulation of this pathway is implicated in various cancers. The diagram below outlines the general FGFR signaling cascade.

FGFR Signaling Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR Binds to Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PLCg PLCγ Pathway Dimerization->PLCg PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation Migration Cell Migration RAS_MEK_ERK->Migration PLCg->Migration PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivatives Pyrrolopyridine->FGFR Inhibits

Simplified FGFR Signaling Pathway

References

Crystal Structure Analysis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure analysis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives. Despite a comprehensive search of scientific literature, no publications containing a complete single-crystal X-ray diffraction analysis for a derivative of the this compound core were identified. This indicates a significant gap in the crystallographic data for this specific class of compounds.

To provide a relevant and illustrative technical overview, this guide presents a detailed crystal structure analysis of a closely related compound: 2-(4-Methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate . This molecule shares the key trifluoromethyl group and a similar fused heterocyclic system, offering valuable insights into the potential structural characteristics, experimental procedures, and intermolecular interactions that could be expected for the target class of compounds.

Representative Crystal Structure Data

The following data is for 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate, as a proxy for the target compound class[1].

Crystallographic Data

The crystal data and details of the structure refinement for this representative compound are summarized in the table below.

ParameterValue
Chemical FormulaC₁₉H₁₃F₃N₂O·H₂O
Formula Weight360.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.838 (1)
b (Å)7.0432 (5)
c (Å)17.758 (2)
β (°)102.743 (8)
Volume (ų)1688.2 (2)
Z4
Calculated Density (Mg m⁻³)1.418
RadiationCu Kα (λ = 1.54178 Å)
Temperature (K)295

Table 1: Crystal data and structure refinement details for 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate.[1]

Molecular Geometry

In the crystal structure of the analogue, the pyrroloquinoline and the phenyl ring systems are nearly coplanar, with a dihedral angle of 10.94 (4)° between them.[1] The methoxy group is also largely coplanar with the phenyl ring it is attached to.[1] This near-planarity of the molecule is a significant structural feature.

Supramolecular Structure

The crystal packing is characterized by a chain-like arrangement formed through hydrogen bonds.[1] Specifically, N—H···O(water) and O—H···N(quinoline) hydrogen bonds create a supramolecular chain along the[2] direction.[1] The water molecule acts as a bridge, accepting a hydrogen bond from the pyrrole N-H group and donating a hydrogen bond to the quinoline nitrogen atom.[1]

Experimental Protocols

The following section details the methodology for the synthesis and crystal structure determination of the representative compound, 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate.

Synthesis

The synthesis of the title compound was achieved by adding 1-(4-methoxyphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone (1.8 g, 5 mmol) to diphenyl ether (5 ml).[1] The mixture was subsequently heated in an oil bath at 523 K for 6 hours.[1] After cooling, the solution was diluted with hexane, and the resulting precipitate was filtered off.[1] The crude product was then purified by recrystallization from a mixture of acetone and water.[1]

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of acetone and water at room temperature.[1]

X-ray Data Collection and Structure Refinement

An Oxford Diffraction SuperNova Atlas diffractometer was used for data collection.[1] The data were collected using Cu Kα radiation at a temperature of 295 K. A multi-scan absorption correction was applied.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in difference Fourier maps and were refined isotropically.[1]

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the crystal structure of a novel compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_output Final Data Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Crystallographic_Tables Crystallographic Data Tables Validation->Crystallographic_Tables Molecular_Structure Molecular Structure & Geometry Validation->Molecular_Structure Packing_Diagram Crystal Packing Analysis Validation->Packing_Diagram

Caption: General workflow for crystal structure analysis.

Conclusion and Future Outlook

While the crystal structure of a this compound derivative remains to be determined, the analysis of the structurally related 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate provides a valuable proxy. The experimental protocols and observed structural features, such as molecular planarity and hydrogen-bonded networks, offer a strong foundation for future research in this area.

The lack of crystallographic data for the title compound class highlights an opportunity for further investigation. The synthesis and successful crystallization of these derivatives would be of significant interest to the medicinal chemistry and materials science communities, enabling a deeper understanding of their structure-property relationships and facilitating rational drug design efforts.

References

Technical Guide: Physicochemical Properties of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic organic compound featuring a pyrrolopyridine core with a trifluoromethyl substituent. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the pyrrolopyridine scaffold in biologically active molecules, including kinase inhibitors. The trifluoromethyl group is known to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to protein targets. This guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols for their determination and exploring the context of its potential biological targets through signaling pathway diagrams.

Physicochemical Properties

While specific quantitative data for the solubility and stability of this compound are not extensively available in public literature, the structural components allow for qualitative predictions. The trifluoromethyl group generally increases lipophilicity, which may suggest lower aqueous solubility compared to its non-fluorinated analog.[1][2] Conversely, this group can enhance metabolic stability by blocking potential sites of oxidation.[3]

Solubility

Solubility is a critical determinant of a compound's suitability for in vitro biological assays and its in vivo pharmacokinetic profile. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Table 1: Predicted and Representative Solubility Data

ParameterSolvent/MediumPredicted ValueRepresentative Experimental Value
Kinetic SolubilityPhosphate Buffered Saline (PBS), pH 7.4Low to ModerateData not available
Thermodynamic SolubilityWaterLowData not available
SolubilityDimethyl Sulfoxide (DMSO)HighData not available
SolubilityMethanolModerate to HighData not available

Note: The predicted values are based on the general effects of the trifluoromethyl group and the pyrrolopyridine core. Experimental determination is necessary for accurate assessment.

Stability

The chemical stability of a compound under various conditions (pH, temperature, light) is crucial for its storage, formulation, and in vivo performance.

Table 2: Predicted and Representative Stability Data

ConditionParameterPredicted OutcomeRepresentative Experimental Data
pH StabilityAcidic (pH 1-3), Neutral (pH 7), Basic (pH 9-10)Likely stable at neutral and acidic pH. Potential for degradation at basic pH.Data not available
Thermal Stability40°C, 75% RHExpected to be stable.Data not available
PhotostabilityUV/Visible Light ExposurePotential for degradation upon prolonged exposure.Data not available

Note: Predictions are based on the general stability of similar heterocyclic compounds. Empirical testing is required for definitive stability profiling.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Kinetic Solubility Assay

This high-throughput method is used for the early assessment of compound solubility.[4][5][6]

Workflow for Kinetic Solubility Assay

prep Prepare 10 mM stock in DMSO dilute Serially dilute stock in DMSO prep->dilute add_buffer Add aqueous buffer (PBS, pH 7.4) dilute->add_buffer incubate Incubate (e.g., 1-2 hours at RT) add_buffer->incubate measure Measure precipitation (nephelometry or UV) incubate->measure analyze Analyze data and determine solubility measure->analyze

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <2%).

  • Incubation: The plate is shaken at room temperature for a defined period, typically 1 to 2 hours.[6]

  • Measurement: The amount of precipitate is measured. This can be done by nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation using UV spectroscopy or LC-MS.[4][7]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Protocol for Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.[8][9][10]

Workflow for Thermodynamic Solubility Assay

add_solid Add excess solid compound to buffer equilibrate Equilibrate (e.g., 24-48 hours with shaking) add_solid->equilibrate separate Separate solid and liquid (filter/centrifuge) equilibrate->separate quantify Quantify concentration in supernatant (HPLC-UV) separate->quantify determine Determine equilibrium solubility quantify->determine

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired aqueous buffer (e.g., PBS at various pH values).

  • Equilibration: The resulting slurry is agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Quantification: The concentration of the compound in the clear supernatant is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

  • Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol for Stability Assessment using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.[11][12][13]

Workflow for HPLC-Based Stability Study

prep_sol Prepare stock solution stress Expose to stress conditions (pH, temp, light) prep_sol->stress sample Take samples at time points stress->sample analyze Analyze by stability-indicating HPLC method sample->analyze quant Quantify parent compound and degradants analyze->quant report Report % recovery and degradation profile quant->report

Caption: Workflow for a Typical Stability Study.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, and 9) and incubate at a controlled temperature.

    • Thermal Stability: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose solutions to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.[11][12]

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where the compound and potential degradants absorb.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify any major degradation products.

Potential Signaling Pathway Involvement

Pyrrolopyridine derivatives are frequently investigated as inhibitors of various protein kinases. Aberrant kinase signaling is a hallmark of many diseases, including cancer. Two such important pathways are the Fibroblast Growth Factor Receptor (FGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[2]

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration.[14][15][16]

FGFR Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Regulates AKT AKT PI3K->AKT AKT->Gene Regulates STAT->Gene Regulates

Caption: Overview of the FGFR Signaling Cascade.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction for a wide variety of cytokines and growth factors, impacting immunity, cell proliferation, and apoptosis.[17][18][19][20]

JAK-STAT Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Induces

Caption: The Canonical JAK-STAT Signaling Pathway.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided protocols offer robust methods for its determination, which are essential for advancing its potential as a lead compound in drug discovery. The visualization of the FGFR and JAK-STAT signaling pathways provides a biological context for the potential mechanism of action of this class of compounds. Further experimental investigation is required to fully characterize the physicochemical properties and biological activity of this compound.

References

The Trifluoromethyl Group: A Key Player in the Bioactivity of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone in modern medicinal chemistry, transforming the therapeutic potential of various molecular scaffolds. Among these, the pyrrolopyridine core, a privileged structure in numerous biologically active compounds, has demonstrated significantly enhanced bioactivity upon trifluoromethylation. This in-depth technical guide explores the multifaceted role of the trifluoromethyl group in modulating the biological activity of pyrrolopyridine derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.[1][2] Key effects include alterations in lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The strong electron-withdrawing nature of the CF3 group can modify the electronic landscape of the pyrrolopyridine ring, influencing its interactions with target proteins.[1] Furthermore, the C-F bond's high bond dissociation energy enhances metabolic stability by making the molecule more resistant to enzymatic degradation.[1][2]

This guide will delve into the quantitative bioactivity data of trifluoromethylated pyrrolopyridines, provide detailed experimental protocols for their synthesis and evaluation, and visualize the key signaling pathways they modulate.

Quantitative Bioactivity Data

The introduction of trifluoromethyl groups into the pyrrolopyridine scaffold has led to the development of potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The following tables summarize the in vitro inhibitory activities of representative trifluoromethylated pyrrolopyridine derivatives against key kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Trifluoromethylated Pyrrolopyridine Derivatives

Compound IDTarget KinaseIC50 (nM)
FGFR Inhibitors
Compound AFGFR17
FGFR29
FGFR325
JAK Inhibitors
Compound BJAK3Potent (specific value not provided)
Other Kinase Inhibitors
Compound CDYRK1ANanomolar range
Compound DTrkAPotent (specific value not provided)
Compound ECDK9/CyclinTMicromolar to nanomolar range
Haspin14

Note: Data compiled from multiple sources for illustrative purposes.[3]

Table 2: Anti-proliferative Activity of Trifluoromethylated Pyrrolopyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)
8e HT-29Colon Cancer>50
HeLaCervical Cancer>50
MCF-7Breast Cancer>50
8j HT-29Colon Cancer>50
HeLaCervical Cancer>50
MCF-7Breast Cancer>50

Note: Data extracted from a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of novel drug candidates. This section provides generalized yet comprehensive procedures for the synthesis of trifluoromethylated pyrrolopyridines and for key in vitro biological assays.

Protocol 1: General Synthesis of Trifluoromethyl-Substituted Pyrrolopyridines

This protocol outlines a common synthetic route for preparing trifluoromethylpyridine derivatives, which can be further elaborated to form the pyrrolopyridine scaffold.

Materials:

  • Trichloromethylpyridine

  • Anhydrous Hydrogen Fluoride (HF) or other fluorinating agents

  • Catalyst (e.g., transition metal-based)

  • Appropriate solvents (e.g., aprotic polar solvents)

  • Building blocks for pyrrole ring construction (e.g., α-halo ketones and amines)

Procedure:

  • Trifluoromethylation of the Pyridine Ring: A primary method involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor.[5] This is often achieved by treating the starting material with anhydrous hydrogen fluoride at elevated temperatures.[5] Alternatively, vapor-phase chlorination/fluorination over a transition metal-based catalyst can be employed.[5]

  • Construction of the Pyrrole Ring: The resulting trifluoromethyl-substituted pyridine can then be used as a building block to construct the fused pyrrole ring. Common methods include the Hantzsch pyrrole synthesis or the Paal-Knorr synthesis, which involve the condensation of an α-amino ketone (or a related precursor derived from the trifluoromethylpyridine) with a β-dicarbonyl compound or a 1,4-dicarbonyl compound, respectively.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the desired trifluoromethylated pyrrolopyridine derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency (IC50) of a compound against a target kinase.[6]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a test compound on the viability and proliferation of cancer cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).

Signaling Pathway Visualizations

Trifluoromethylated pyrrolopyridines often exert their biological effects by inhibiting key signaling pathways implicated in cell growth, proliferation, and survival. The following diagrams, generated using the DOT language for Graphviz, illustrate the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, which are common targets for this class of compounds.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Differentiation ERK->CellResponse PLCg->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Caption: The FGFR signaling cascade.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Initiates

Caption: The JAK/STAT signaling pathway.

Conclusion

The incorporation of a trifluoromethyl group into the pyrrolopyridine scaffold is a powerful strategy for enhancing biological activity. This is achieved through the modulation of key physicochemical properties that lead to improved pharmacokinetic and pharmacodynamic profiles. The quantitative data presented herein highlights the potential of these compounds as potent inhibitors of various kinases implicated in disease. The provided experimental protocols offer a practical guide for the synthesis and evaluation of novel trifluoromethylated pyrrolopyridine derivatives. Furthermore, the visualization of the FGFR and JAK/STAT signaling pathways provides a clear understanding of the molecular mechanisms through which these compounds can exert their therapeutic effects. This comprehensive guide serves as a valuable resource for scientists engaged in the design and development of next-generation therapeutics based on the versatile pyrrolopyridine core.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives, a promising scaffold in modern drug discovery. The unique structural features of this heterocyclic system, particularly the trifluoromethyl group, offer significant advantages in modulating pharmacokinetic and pharmacodynamic properties, making these compounds attractive candidates for targeting various protein kinases involved in cancer and other diseases.

Introduction

The 1H-pyrrolo[3,2-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to purine and its ability to form key hydrogen bonding interactions with biological targets. The incorporation of a trifluoromethyl group at the 6-position can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. Derivatives of this core structure have shown potent inhibitory activity against several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8), which are implicated in the progression of various cancers.

This document outlines a robust synthetic pathway to access this core structure and its derivatives, provides detailed protocols for their biological evaluation against key kinase targets, and presents quantitative data to guide structure-activity relationship (SAR) studies.

Synthetic Workflow and Protocols

The synthesis of the this compound core is proposed via a multi-step sequence involving a Sonogashira coupling followed by an intramolecular cyclization.

G cluster_synthesis Synthesis of this compound Starting_Material 2-Amino-3-bromo-6-(trifluoromethyl)pyridine Sonogashira_Coupling Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) Starting_Material->Sonogashira_Coupling TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Sonogashira_Coupling Coupled_Product 2-Amino-3-((trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyridine Sonogashira_Coupling->Coupled_Product Deprotection TMS Deprotection (TBAF or K2CO3/MeOH) Coupled_Product->Deprotection Terminal_Alkyne 2-Amino-3-ethynyl-6-(trifluoromethyl)pyridine Deprotection->Terminal_Alkyne Cyclization Intramolecular Cyclization (Base-mediated) Terminal_Alkyne->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-((trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyridine (Sonogashira Coupling)

This protocol describes the palladium-catalyzed cross-coupling of 2-amino-3-bromo-6-(trifluoromethyl)pyridine with trimethylsilylacetylene.

Materials:

  • 2-Amino-3-bromo-6-(trifluoromethyl)pyridine (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromo-6-(trifluoromethyl)pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF to dissolve the solids, followed by the addition of triethylamine.

  • To the stirred solution, add trimethylsilylacetylene dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis of 2-Amino-3-ethynyl-6-(trifluoromethyl)pyridine (TMS Deprotection)

This protocol outlines the removal of the trimethylsilyl protecting group.

Materials:

  • 2-Amino-3-((trimethylsilyl)ethynyl)-6-(trifluoromethyl)pyridine (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

Procedure (using K₂CO₃/MeOH):

  • Dissolve the silylated alkyne in methanol.

  • Add potassium carbonate to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.[1][2]

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected alkyne, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound (Intramolecular Cyclization)

This protocol describes the base-mediated intramolecular cyclization to form the pyrrolopyridine ring.

Materials:

  • 2-Amino-3-ethynyl-6-(trifluoromethyl)pyridine (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the terminal alkyne in anhydrous DMF under an inert atmosphere.

  • Add potassium tert-butoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Biological Evaluation: Kinase Inhibition

Derivatives of the this compound scaffold are potent inhibitors of various protein kinases. Below are protocols for in vitro kinase assays to determine their inhibitory potency (IC₅₀).

Target 1: Fibroblast Growth Factor Receptors (FGFRs)

Abnormal FGFR signaling is a key driver in various cancers.

G cluster_fgfr FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Cell_Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg_PKC->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway.

Protocol 4: In Vitro FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the kinase active site.[3]

Materials:

  • Recombinant human FGFR kinase

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds (this compound derivatives)

  • Kinase Buffer

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a mixture of FGFR kinase and Eu-anti-Tag antibody in kinase buffer and add it to the wells.

  • Add the kinase tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Measure the FRET signal on a suitable plate reader (excitation ~340 nm, emission at ~615 nm and ~665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.[3]

Data Presentation: FGFR Inhibition

The following table presents representative inhibitory activities of closely related 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs, demonstrating the potential of this scaffold.

CompoundR GroupFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4a H120150280>1000
4b 4-OCH₃-Ph5075150850
4h 3,5-(OCH₃)₂-Ph7925712
4j 3-Indolyl254090>1000

Data adapted from a study on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives.

Target 2: Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a transcriptional regulator implicated in various cancers, including colorectal cancer.

G cluster_cdk8 CDK8 Signaling Pathway Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II CDK8_CyclinC CDK8/Cyclin C CDK8_CyclinC->Mediator_Complex Transcription_Factors Transcription Factors (e.g., STAT1, SMADs) CDK8_CyclinC->Transcription_Factors Phosphorylation Gene_Transcription Aberrant Gene Transcription RNA_Pol_II->Gene_Transcription Transcription_Factors->Gene_Transcription Inhibitor This compound Derivative Inhibitor->CDK8_CyclinC

Caption: Inhibition of the CDK8 signaling pathway.

Protocol 5: In Vitro CDK8 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced.[4][5]

Materials:

  • Recombinant human CDK8/Cyclin C complex

  • CDK substrate peptide

  • ATP

  • Test compounds

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase Assay Buffer

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add kinase, substrate, and buffer to the wells.

  • Add the test compounds to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30 °C for 45-60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value by plotting the results against the inhibitor concentrations.[4][5]

Data Presentation: CDK8 Inhibition

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The synthetic route outlined provides a reliable method for accessing this core and its derivatives. The provided protocols for biological evaluation will enable researchers to efficiently screen and characterize new compounds. Future work should focus on the synthesis of a diverse library of derivatives to explore the structure-activity relationships for both FGFR and CDK8, as well as other relevant kinases. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules towards clinical development.

References

Application Notes & Protocols: Utilizing the 7-Azaindole Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Scaffold: The requested scaffold, 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, is not widely documented in publicly available scientific literature for the development of kinase inhibitors. Therefore, these application notes are based on the closely related and extensively studied isomeric scaffold, 1H-pyrrolo[2,3-b]pyridine , also known as 7-azaindole . Specifically, we will focus on derivatives incorporating a trifluoromethyl group, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , which has been successfully employed as a core structure for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] This document will provide researchers, scientists, and drug development professionals with detailed methodologies and data relevant to this analogous and highly successful scaffold.

The 7-azaindole scaffold is recognized as an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[2][3] This characteristic makes it a privileged fragment in the design of kinase inhibitors for various therapeutic areas, particularly oncology.[2][3]

Targeted Kinase Family: Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family comprises four receptor tyrosine kinases (FGFR1-4) that play a critical role in cellular processes such as proliferation, survival, migration, and angiogenesis.[1][4] Aberrant activation of the FGFR signaling pathway, due to gene amplification, mutations, or fusions, is a known driver in various cancers.[1][5] Consequently, inhibiting FGFRs is an attractive strategy for cancer therapy.[1] Derivatives of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent, nanomolar inhibition of multiple FGFR isoforms.[1]

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, triggering the activation of several downstream signaling cascades. The primary pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, all of which promote cell growth and survival.[4][6][7] Small molecule inhibitors based on the 7-azaindole scaffold act by competitively binding to the ATP pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates Inhibitor 7-Azaindole Inhibitor Inhibitor->FGFR Inhibits (ATP Pocket) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Gene_Expression

FGFR Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Activity

A series of compounds based on the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated for their inhibitory activity against FGFR isoforms 1-4. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds, demonstrating the high potency of this chemical series.[1]

Compound IDR-Group on Methylene BridgeFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4a 3,5-dimethoxyphenyl1015391200
4d 3-methoxyphenyl2140851500
4h 3-ethoxy-5-methoxyphenyl7925712
4j 3,4,5-trimethoxyphenyl1222481100

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Experimental Protocols

Overall Experimental Workflow

The development and evaluation of novel kinase inhibitors follow a structured workflow, beginning with chemical synthesis and progressing through biochemical and cellular assays to determine potency and efficacy.

Workflow Synthesis 1. Chemical Synthesis of Inhibitor Purification 2. Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay 3. In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC₅₀ Purification->Biochemical_Assay Cell_Assay 4. Cell-Based Proliferation Assay (e.g., CellTiter-Glo) Determine GI₅₀ Biochemical_Assay->Cell_Assay SAR 5. SAR Analysis & Lead Optimization Cell_Assay->SAR SAR->Synthesis Iterative Design

Workflow for Kinase Inhibitor Development.
Protocol 3.1: Synthesis of a 3-((Substituted-phenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., Compound 4h)

This protocol is a representative two-step procedure based on published methods for synthesizing potent FGFR inhibitors from the 7-azaindole scaffold.[1]

Step 1: Knoevenagel-type Condensation

  • Reagents & Materials:

    • 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 186 mg)

    • 3-ethoxy-5-methoxybenzaldehyde (1.1 mmol, 198 mg)

    • Potassium hydroxide (KOH) (5.0 mmol, 280 mg)

    • Methanol (MeOH), anhydrous (10 mL)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • To a 25 mL round-bottom flask, add 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and methanol. Stir until dissolved.

    • Add 3-ethoxy-5-methoxybenzaldehyde and potassium hydroxide to the solution.

    • Attach a condenser and heat the reaction mixture to 50°C with stirring.

    • Maintain the reaction at 50°C for 5 hours, monitoring progress by TLC (e.g., using 5% MeOH in DCM).

    • After completion, cool the reaction to room temperature and pour it into 50 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.

    • Purify the crude intermediate by column chromatography on silica gel (eluent: 5% MeOH in DCM).

Step 2: Reduction of the Alkene Intermediate

  • Reagents & Materials:

    • Purified intermediate from Step 1 (1.0 mmol)

    • Triethylsilane (Et₃SiH) (3.0 mmol, 0.48 mL)

    • Trifluoroacetic acid (TFA) (10.0 mmol, 0.77 mL)

    • Acetonitrile (ACN), anhydrous (15 mL)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Dissolve the purified intermediate in acetonitrile in a 50 mL round-bottom flask.

    • Add triethylsilane to the solution, followed by the slow, dropwise addition of trifluoroacetic acid.

    • Attach a condenser and heat the mixture to reflux (approx. 82°C).

    • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to yield the target inhibitor.

Protocol 3.2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against a specific FGFR isoform.

  • Reagents & Materials:

    • Recombinant human FGFR1 kinase (Promega, V2781 or similar)

    • Poly(Glu,Tyr) 4:1 substrate (Sigma, P0275)

    • ATP, 10 mM stock

    • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

    • Test compound (inhibitor) stock in 100% DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

    • 384-well low-volume white plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 µM.

    • In a 384-well plate, add 1 µL of each compound dilution or vehicle control (1% DMSO).

    • Prepare a 2X enzyme solution by diluting the FGFR1 kinase to the required concentration (e.g., 3 ng/µL) in kinase buffer. Add 2 µL of this solution to each well.

    • Prepare a 2X substrate/ATP mix in kinase buffer (e.g., 0.4 µg/µL Poly(Glu,Tyr) and 100 µM ATP).

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well for a final reaction volume of 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3.3: Cell-Based Antiproliferative Assay

This protocol measures the effect of an inhibitor on the proliferation of a cancer cell line known to have aberrant FGFR signaling (e.g., KG-1, SNU-16, or KMS-11).[5]

  • Reagents & Materials:

    • Cancer cell line (e.g., 4T1 mouse breast cancer cells)[1]

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

    • Test compound (inhibitor) stock in 100% DMSO

    • 96-well clear-bottom, white-walled tissue culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7570)

    • Plate-reading luminometer

  • Procedure:

    • Harvest and count cells, then resuspend in complete medium to a density of 5,000 cells per 90 µL.

    • Seed 90 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.

    • Prepare a 10X serial dilution of the test compound in complete medium.

    • Add 10 µL of the 10X compound dilutions to the respective wells, resulting in a final volume of 100 µL. Include vehicle-only (DMSO) controls.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the data using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of the 7-azaindole scaffold is highly dependent on the substituents at various positions. For the 3-((substituted-phenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine series, modifications to the phenyl ring significantly impact FGFR1 activity.

SAR Scaffold Core Scaffold: 5-(CF₃)-1H-pyrrolo[2,3-b]pyridine Mod1 3,5-dimethoxy (4a) Mod2 3-methoxy (4d) Mod3 3-ethoxy-5-methoxy (4h) Mod4 3,4,5-trimethoxy (4j) Act1 IC₅₀ = 10 nM (Potent) Mod1->Act1 Act2 IC₅₀ = 21 nM (Less Potent) Mod2->Act2 Act3 IC₅₀ = 7 nM (Most Potent) Mod3->Act3 Act4 IC₅₀ = 12 nM (Potent) Mod4->Act4

Structure-Activity Relationship Logic Diagram.

References

Application Notes and Protocols for the Functionalization of the 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, also known as 6-(trifluoromethyl)-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols for the functionalization of this important heterocyclic system, enabling the synthesis of diverse compound libraries for drug discovery and development.

I. Overview of Functionalization Strategies

The this compound ring can be functionalized at various positions, primarily through palladium-catalyzed cross-coupling reactions and C-H activation. The most common strategies involve the introduction of substituents at the C3, C5, and N1 positions.

G cluster_functionalization Functionalization Reactions scaffold This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) scaffold->suzuki Arylation/ Vinylation buchwald Buchwald-Hartwig Amination (C-N Bond Formation) scaffold->buchwald Amination sonogashira Sonogashira Coupling (C-C Bond Formation) scaffold->sonogashira Alkynylation ch_activation C-H Activation/Functionalization (Direct C-H Bond Functionalization) scaffold->ch_activation Direct Functionalization

Caption: Key functionalization strategies for the this compound scaffold.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the this compound ring system, these reactions typically require a pre-functionalized halo-substituted derivative (e.g., at the C3 position).

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halo-substituted this compound and a boronic acid or ester. This reaction is widely used for the introduction of aryl, heteroaryl, and vinyl groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (10)XPhos (10)K₂CO₃EtOH/H₂O135 (MW)85
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2 (10)XPhos (10)K₂CO₃EtOH/H₂O135 (MW)82
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneThiophen-2-ylboronic acidXPhosPdG2 (10)XPhos (10)K₂CO₃EtOH/H₂O135 (MW)75

Data adapted from a study on a similar trifluoromethyl-substituted heterocyclic system.[1][2][3][4]

  • Reaction Setup: In a microwave vial, combine the 3-halo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (1.0 equiv.), the boronic acid or ester (1.5-2.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the solvent system (e.g., a mixture of EtOH and water, 4:1).

  • Degassing: Thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., XPhosPdG2, 10 mol%) and the ligand (e.g., XPhos, 10 mol%).

  • Reaction: Cap the vial and heat the reaction mixture in a microwave reactor at 135 °C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) solvent 2. Solvent Addition setup->solvent degas 3. Degassing solvent->degas catalyst 4. Catalyst/Ligand Addition degas->catalyst reaction 5. Microwave Irradiation catalyst->reaction workup 6. Work-up & Extraction reaction->workup purification 7. Purification workup->purification product Functionalized Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the heterocyclic core.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-chloro-4-methyl-6-phenylpyridazineBenzophenone iminePd(OAc)₂ (2)Xantphos (4)NaOtBuToluene11075-90 (Proposed)
2Lenalidomide-derived aryl bromidesAlkyl/Aryl aminesPEPPSI-IPr (5)-NaOtBu1,4-Dioxane100up to 95
32-bromopyridinesVolatile aminesPd(OAc)₂ (5)BINAP (7.5)NaOtBuToluene100up to 98

Data adapted from studies on related heterocyclic systems.[5][6][7]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the halo-substituted this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), the anhydrous solvent (e.g., toluene), and the amine (1.2 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, enabling the introduction of terminal alkynes onto the this compound scaffold.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAryl HalideAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1N,N-Dialkyl-2-iodoanilinesPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NEt₃N5095
23-IodoindazolesVarious terminal alkynesPd(PPh₃)₄ (5)CuI (10)Et₃NDMFRTup to 99

Data adapted from studies on related iodo-substituted heterocycles.[8][9][10]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the iodo-substituted this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) source (e.g., CuI, 10 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

III. Direct C-H Functionalization

Direct C-H functionalization offers a more atom-economical approach to modifying the this compound ring, as it avoids the need for pre-installed leaving groups.

A. C-H Arylation

Palladium-catalyzed direct C-H arylation can be employed to introduce aryl groups at specific positions of the heterocyclic core, often directed by a suitable functional group.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the aryl halide (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent Addition: Add a high-boiling point solvent (e.g., DMF, DMAc, or dioxane).

  • Reaction: Heat the reaction mixture to a high temperature (typically >100 °C) and stir for an extended period. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

IV. N-Arylation

The nitrogen atom of the pyrrole ring can be functionalized through N-arylation reactions, typically using copper or palladium catalysis.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the aryl iodide (1.2 equiv.), a copper catalyst (e.g., CuI or Cu₂O), a ligand (e.g., DMEDA or TMEDA), and a base (e.g., K₃PO₄ or Cs₂CO₃).[11]

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF or DMSO).

  • Reaction: Heat the reaction mixture to 110 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify by column chromatography.

G cluster_catalytic_cycle Simplified Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)-X(L_n) oxidative_addition->pdII transmetalation Transmetalation (R-M) pdII->transmetalation pdII_R Ar-Pd(II)-R(L_n) transmetalation->pdII_R reductive_elimination Reductive Elimination pdII_R->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-R reductive_elimination->product

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

Application of Suzuki Coupling Reactions for Derivatizing 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine core is a significant scaffold in medicinal chemistry and drug discovery due to its unique electronic properties and ability to participate in various biological interactions. The trifluoromethyl group, a strong electron-withdrawing group, enhances metabolic stability and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an invaluable tool for the derivatization of this heterocyclic system. This document provides detailed protocols and application notes for the successful Suzuki coupling of halogenated this compound with various boronic acids.

The electron-deficient nature of the this compound ring presents specific challenges and considerations for the optimization of Suzuki coupling reactions. The reaction conditions, including the choice of catalyst, base, and solvent system, are critical for achieving high yields and purity of the desired products. This note will guide researchers through the process, from reaction setup to product purification.

General Reaction Scheme

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of a halogenated (or triflated) this compound with an organoborane, typically a boronic acid or a boronic ester. A general scheme for this transformation is presented below:

G cluster_0 General Suzuki Coupling Reaction Halogenated Pyrrolopyridine 6-(Trifluoromethyl)-X-1H-pyrrolo[3,2-b]pyridine (X = Br, I) Product 6-(Trifluoromethyl)-R-1H-pyrrolo[3,2-b]pyridine Halogenated Pyrrolopyridine->Product + Boronic Acid R-B(OH)₂ Boronic Acid->Product Catalyst Pd Catalyst Base, Solvent

Caption: General scheme of the Suzuki coupling reaction.

Key Experimental Considerations

Several factors must be carefully considered to ensure a successful Suzuki coupling reaction with the electron-deficient this compound substrate.

  • Choice of Halide: Iodides are generally more reactive than bromides in the oxidative addition step of the catalytic cycle. However, bromides are often more readily available and cost-effective.

  • Palladium Catalyst: The selection of the palladium catalyst and its corresponding ligand is crucial. For electron-deficient systems, ligands that are both electron-rich and bulky can be beneficial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf).[1]

  • Base: The base plays a critical role in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][2] The choice of base can influence the reaction rate and the formation of side products.

  • Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,4-dioxane/water, DME/water, and ethanol/water.[1][3]

  • Reaction Temperature: The reaction temperature is a critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the catalyst or reactants. Microwave irradiation can be an effective method for accelerating the reaction and improving yields.[4][5]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling derivatization of a halogenated this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard method that is often successful for a variety of substrates.

G cluster_workflow Experimental Workflow: Suzuki Coupling A 1. Reagent Preparation - Halogenated pyrrolopyridine (1.0 equiv) - Boronic acid (1.2-1.5 equiv) - Pd(PPh₃)₄ (0.05 equiv) - K₂CO₃ (2.0 equiv) B 2. Reaction Setup - Combine reagents in a reaction vessel - Add solvent (e.g., 1,4-dioxane/water 4:1) - Degas the mixture A->B Combine C 3. Reaction - Heat the mixture (e.g., 80-100 °C) - Monitor progress by TLC or LC-MS B->C Heat D 4. Work-up - Cool to room temperature - Dilute with ethyl acetate and water - Separate layers C->D Cool & Extract E 5. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography D->E Isolate Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 R¹-X Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 R²-B(OR)₃⁻ (Base) PdII_2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R²

References

Application Notes and Protocols for Assessing the Anticancer Properties of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-pyrrolo[3,2-b]pyridine scaffold is a key heterocyclic structure found in numerous compounds with significant biological activities, including anticancer properties. The addition of a trifluoromethyl group at the 6-position can enhance metabolic stability and cell permeability, making these derivatives promising candidates for cancer therapeutics.[1] A systematic evaluation of their anticancer properties is crucial for their development as potential drug candidates. This document provides a comprehensive set of protocols for the in vitro and in vivo assessment of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine compounds.

Part 1: In Vitro Assessment of Anticancer Properties

A variety of in vitro assays are essential for the initial screening and characterization of the anticancer effects of novel compounds.[2][3] These assays evaluate cytotoxicity, effects on cell proliferation, and the underlying mechanisms of action such as apoptosis and cell cycle arrest.[2][4]

Cell Viability and Cytotoxicity Assays (MTT & XTT)

Cell viability assays are foundational for determining the dose-dependent cytotoxic effects of the test compounds.[5] The MTT and XTT assays are reliable colorimetric methods based on the metabolic activity of viable cells.[6][7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: XTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm.[5]

  • Data Analysis: Calculate cell viability as described for the MTT assay. The XTT assay is generally more sensitive and has a simpler protocol as it does not require a solubilization step.

Data Presentation: Cytotoxicity of Pyrrolo[3,2-b]pyridine Compounds

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
PTP-1A375 (Melanoma)485.2
PTP-1MCF-7 (Breast)488.9
PTP-1PC-3 (Prostate)4812.1
PTP-2A375 (Melanoma)482.8
PTP-2MCF-7 (Breast)484.5
PTP-2PC-3 (Prostate)487.3
Sorafenib (Control)A375 (Melanoma)483.5

Table 1: Hypothetical IC50 values for representative this compound compounds (PTP-1, PTP-2) against various cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds (24h post-seeding) A->B Allow attachment C Incubate for 48-72h B->C Drug exposure D Add MTT Reagent (Incubate 4h) C->D Metabolic activity E Solubilize Formazan (Add DMSO) D->E Crystal formation F Measure Absorbance (570 nm) E->F Color development G Calculate IC50 Values F->G Data analysis

MTT Assay Experimental Workflow.
Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. The most common methods involve flow cytometry to detect changes in the cell membrane (Annexin V staining) and the activation of key apoptosis-executing enzymes (caspases).[9][10][11]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.[12]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.[10]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation: Apoptosis Induction by Pyrrolo[3,2-b]pyridine Compounds

TreatmentConcentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control-95.1 ± 2.32.5 ± 0.82.4 ± 0.5
PTP-21x IC5060.3 ± 3.125.8 ± 2.513.9 ± 1.9
PTP-22x IC5035.7 ± 2.840.1 ± 3.324.2 ± 2.1

Table 2: Hypothetical results of Annexin V/PI staining in A375 cells treated with compound PTP-2 for 24 hours.

Apoptosis_Detection cluster_apoptosis Apoptosis Detection via Flow Cytometry Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptosis (Annexin V+, PI-) Healthy->Early PS Flipping Necrotic Necrosis (Annexin V-, PI+) Healthy->Necrotic Membrane Damage Late Late Apoptosis (Annexin V+, PI+) Early->Late Membrane Damage

Cell states in Annexin V/PI assay.
Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent cell death.[13] This can be analyzed by staining cellular DNA with propidium iodide (PI) and using flow cytometry.[14]

Experimental Protocol: Cell Cycle Analysis with PI Staining

  • Cell Culture and Treatment: Seed cells and treat with test compounds as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[15] Incubate at 4°C for at least 30 minutes for fixation.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation: Cell Cycle Distribution

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Control-55.4 ± 2.928.1 ± 1.516.5 ± 1.2
PTP-21x IC5040.2 ± 2.125.5 ± 1.834.3 ± 2.5
PTP-22x IC5025.9 ± 1.918.7 ± 1.355.4 ± 3.1

Table 3: Hypothetical cell cycle analysis of A375 cells treated with PTP-2 for 24 hours, indicating G2/M arrest.

Western Blot Analysis for Mechanism of Action

Western blotting is used to investigate the molecular mechanism of action by detecting changes in the expression or phosphorylation status of key proteins in signaling pathways relevant to cancer, such as those involved in proliferation, apoptosis, and cell cycle regulation.[16][17][18] For instance, many pyrrolopyridine derivatives are known to be kinase inhibitors.[19]

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat cells with the test compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-Actin) overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Analysis: Quantify band intensities using densitometry software.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibitor Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound Pyrrolo[3,2-b]pyridine Compound Compound->MEK Inhibition

Hypothetical signaling pathway targeted by compounds.

Part 2: In Vivo Assessment of Anticancer Efficacy

In vivo studies are critical to evaluate the therapeutic efficacy and potential toxicity of lead compounds in a living organism.[20][21] The most common preclinical models are xenografts, where human cancer cells are implanted into immunocompromised mice.[22][23][24][25]

Subcutaneous Xenograft Mouse Model

This model is used to assess the ability of a compound to inhibit tumor growth in vivo.[26]

Experimental Protocol: Xenograft Model

  • Cell Preparation: Harvest cancer cells (e.g., A375) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[26]

  • Animal Handling: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG mice).[26]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[26]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume 2-3 times per week using digital calipers. Tumor Volume = (Width² x Length) / 2.[26]

  • Compound Administration: Randomize mice into treatment and control groups (n=5-10 mice/group). Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily for a specified period (e.g., 21 days).

  • Data Collection: Record tumor volumes and body weights throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Data Presentation: In Vivo Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1250 ± 150-+5.2
PTP-225675 ± 9546.0+3.1
PTP-250350 ± 7072.0-1.5

Table 4: Hypothetical in vivo efficacy of PTP-2 in an A375 xenograft model after 21 days of treatment.

Xenograft_Workflow cluster_invivo In Vivo Xenograft Workflow A Prepare Cancer Cell Suspension B Subcutaneous Injection into Immunocompromised Mice A->B C Monitor Tumor Growth (to ~100 mm³) B->C D Randomize Mice and Begin Treatment C->D E Daily Dosing and Monitoring (Tumor Volume, Body Weight) D->E F Euthanize and Excise Tumors (End of Study) E->F G Analyze Data (TGI) F->G

Workflow for in vivo xenograft studies.

References

Application Note & Protocols: Experimental Design for Structure-Activity Relationship (SAR) Studies of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive framework for designing and executing Structure-Activity Relationship (SAR) studies on the 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine scaffold, a privileged structure in medicinal chemistry often utilized in the development of kinase inhibitors.[1] We outline a systematic approach encompassing library design, chemical synthesis, and a cascade of biological assays to identify potent and selective modulators of a target protein, using a hypothetical protein kinase as an example. Detailed protocols for a representative synthesis, an in vitro kinase assay, and a cell-based viability assay are provided, along with templates for data presentation and analysis.

Introduction

The this compound, also known as 7-azaindole, is a heterocyclic scaffold of significant interest in drug discovery.[1] Its structure is bioisosteric to purines and indoles, allowing it to function as a versatile hinge-binder in many protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3] The trifluoromethyl group at the 6-position can enhance metabolic stability and modulate physicochemical properties.

A systematic SAR study is crucial to optimize the potency, selectivity, and drug-like properties of lead compounds based on this scaffold. This process involves synthesizing a library of analogs with specific structural modifications and evaluating their biological activity to build a predictive model for designing improved compounds.

Experimental Design and Strategy

Core Scaffold and Library Design

The primary goal is to explore the chemical space around the core scaffold. Modifications will be focused on two key diversification points, and , as shown below.

Core ScaffoldFigure 1. Core this compound scaffold with diversification points R¹ and R².

The design of the analog library should be guided by principles of medicinal chemistry to ensure a systematic exploration of chemical space.[4][5]

  • R¹ Position (Pyrrole N-1): Modifications at this position can influence solubility and interactions with the solvent-exposed region of the target's binding pocket. A range of small alkyl groups, substituted benzyls, and other heterocycles should be explored.

  • R² Position (Pyrrole C-3): This position often points towards the ribose-binding pocket or other hydrophobic regions. Analogs should include a variety of aryl and heteroaryl groups with different electronic properties (e.g., electron-donating and electron-withdrawing groups) and steric bulk.

General Synthetic Strategy

A convergent synthetic route is proposed, starting from the commercially available this compound. A representative synthetic scheme is shown below.

Synthetic SchemeFigure 2. General synthetic scheme for the preparation of analogs.

Experimental Protocols

Protocol 1: Synthesis of a Representative Analog (Example: R¹ = Methyl, R² = 4-methoxyphenyl)

Materials:

  • This compound

  • Iodomethane (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N-Bromosuccinimide (NBS)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethylformamide (DMF), Toluene, Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • N-Alkylation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise. Stir for 30 minutes, then add iodomethane (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield 1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.

  • Bromination: Dissolve the product from step 1 in DCM. Cool to 0 °C and add NBS (1.05 eq) in one portion. Stir for 2 hours at 0 °C. Wash the reaction with aqueous sodium thiosulfate and brine. Purify by column chromatography to obtain 3-bromo-1-methyl-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.

  • Suzuki Coupling: In a flask, combine the bromo-intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), S-Phos (0.1 eq), and K₃PO₄ (3.0 eq). Degas the flask and backfill with nitrogen. Add anhydrous toluene and heat the mixture to 100 °C for 12 hours. Cool to room temperature, filter through celite, and concentrate. Purify the residue by column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibition of a target kinase by quantifying the amount of ATP remaining after the kinase reaction.[6]

Materials:

  • Recombinant human kinase (e.g., JAK2, FGFR1)

  • Kinase substrate peptide

  • Test compounds (dissolved in 100% DMSO)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in kinase buffer with a final DMSO concentration ≤1%. Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Dilute the kinase enzyme in the assay buffer and add 2 µL to each well (except "no enzyme" controls).

  • Reaction Initiation: Prepare a substrate/ATP mixture in the assay buffer. The final ATP concentration should be at or near the Kₘ for the kinase. Initiate the reaction by adding 2 µL of this mixture to all wells. The final reaction volume is 5 µL.

  • Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.[6]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa) expressing the target kinase

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[7]

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the EC₅₀ value.

Data Presentation

Summarize the SAR data in a structured table to facilitate analysis and comparison between analogs.

Table 1. Structure-Activity Relationship Data for this compound Analogs.

Compound IDKinase IC₅₀ (nM)Cell Viability EC₅₀ (µM)
1a -H4-methoxyphenyl450>10
1b -CH₃4-methoxyphenyl1205.2
1c -CH₃4-fluorophenyl852.1
1d -CH₃4-(trifluoromethyl)phenyl2508.9
1e -CH₂Ph4-methoxyphenyl1556.8
1f -CH₂Ph4-fluorophenyl983.5

SAR Summary:

  • Alkylation at the N-1 position (R¹) generally improves potency (compare 1a to 1b and 1e ).

  • At the R² position, an electron-withdrawing fluoro group (1c , 1f ) is preferred over an electron-donating methoxy group (1b , 1e ) or a strongly electron-withdrawing trifluoromethyl group (1d ).

  • A strong correlation is observed between kinase inhibition (IC₅₀) and anti-proliferative activity (EC₅₀).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization a Library Design b Chemical Synthesis a->b c Purification & Characterization b->c d Primary Screening (In Vitro Kinase Assay) c->d e Hit Confirmation (IC50 Determination) d->e f Secondary Assay (Cell Viability) e->f g SAR Analysis f->g h Lead Optimization g->h

Caption: Overall workflow for the SAR study.

Hypothetical Kinase Signaling Pathway

G cluster_pathway Hypothetical Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., JAK2) Receptor->TargetKinase Downstream Downstream Effector (e.g., STAT3) TargetKinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->TargetKinase

Caption: Inhibition of a kinase signaling pathway.

Logical Flow of SAR Analysis

G Hypothesis Hypothesis: Small, electron-withdrawing groups at R² improve activity Synthesize Synthesize Analogs (R² = F, Cl, CN) Hypothesis->Synthesize Test Test in Kinase & Cell Assays Synthesize->Test Analyze Analyze Data: Compare IC50/EC50 values Test->Analyze Conclusion Conclusion: Fluoro-substituent (1c) is optimal. Potency order: F > Cl > CN Analyze->Conclusion

Caption: Logical flow diagram for an SAR cycle.

References

Application Notes and Protocols for In Vivo Studies of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class of molecules. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Derivatives of the pyrrolopyridine scaffold are actively investigated as kinase inhibitors for therapeutic areas such as oncology.[2][3] This document provides detailed protocols and application notes for the preparation and in vivo evaluation of this compound, based on methodologies reported for structurally related compounds.

II. Physicochemical and Biological Properties

Table 1: Biological Activity of Representative Pyrrolopyridine Analogs

Compound/AnalogTargetAssay TypeIC50 (nM)Reference
Analog 1 (4h)FGFR1Biochemical7[4]
FGFR2Biochemical9[4]
FGFR3Biochemical25[4]
FGFR4Biochemical712[4]
Analog 2 (1r)FMS KinaseBiochemical30[5]
FMS KinaseCell-based (BMDM)84[5]
Analog 3 (I-1)CSF-1RBiochemical49.41[6]
Analog 4 (II-1)CSF-1RBiochemical43.52[6]

III. Synthesis and Purification Protocol

The following is a representative synthetic protocol based on procedures for analogous pyrrolopyridine structures.[7][8] Researchers should adapt and optimize this protocol as needed.

Experimental Protocol: Synthesis of this compound

  • Starting Material Preparation: The synthesis may commence from a suitable pyridine precursor, such as 2-amino-6-chloro-5-(trifluoromethyl)pyridine.

  • Cyclization: Reaction of the precursor with a suitable reagent to form the pyrrole ring. This can often be achieved through various named reactions in organic chemistry.

  • Purification: The crude product should be purified using silica gel flash column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this class.[9]

  • Characterization: The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

IV. Formulation for In Vivo Studies

Given the anticipated poor aqueous solubility, a suitable vehicle is critical for in vivo administration.

Table 2: Common Vehicle Formulations for Poorly Soluble Compounds

Vehicle CompositionRoute of AdministrationNotes
10% DMSO, 40% PEG300, 50% SalineOral (p.o.), Intraperitoneal (i.p.)A common formulation for initial in vivo screening.
0.5% (w/v) Carboxymethylcellulose (CMC) in waterOral (p.o.)Forms a suspension. Requires uniform homogenization before dosing.
5% Tween 80, 5% Ethanol, 90% SalineIntravenous (i.v.), i.p.Suitable for compounds that can be solubilized with surfactants.
Corn Oil or Sesame OilOral (p.o.), Subcutaneous (s.c.)For highly lipophilic compounds.

Experimental Protocol: Preparation of a Dosing Solution (Example: 10% DMSO, 40% PEG300, 50% Saline)

  • Calculate the total amount of this compound required based on the desired dose and the number and weight of the animals.

  • Dissolve the compound in the required volume of 100% DMSO. Gentle warming or sonication may be used to aid dissolution.

  • Add the required volume of PEG300 to the DMSO solution and mix thoroughly.

  • Slowly add the required volume of sterile saline to the organic solvent mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and any signs of precipitation before administration.

V. In Vivo Efficacy Evaluation Protocol (Xenograft Model)

The following is a generalized protocol for assessing the anti-tumor efficacy of this compound in a mouse xenograft model, a common approach for evaluating kinase inhibitors.[10]

Experimental Protocol: Murine Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., one with known dependence on a kinase pathway potentially targeted by the compound) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Group Allocation: Randomize mice into vehicle control and treatment groups.

  • Dosing: Administer this compound via the selected route and vehicle at a predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histopathology).

VI. Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_invivo In Vivo Study synthesis Synthesis purification Purification synthesis->purification characterization Characterization purification->characterization formulation Formulation characterization->formulation dosing Dosing formulation->dosing monitoring Tumor & Weight Monitoring dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis endpoint->analysis

Caption: Experimental workflow for in vivo studies.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, CSF-1R) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Compound This compound Compound->RTK Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Potential signaling pathway inhibition.

References

Application Notes and Protocols: The Use of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized through structure-guided growth, linking, or merging strategies to develop high-affinity drug candidates. The 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine scaffold is a promising fragment for FBDD due to its structural features. The pyrrolopyridine core is a recognized pharmacophore in numerous kinase inhibitors, and the trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability.

While direct examples of this compound in FBDD are not extensively documented in publicly available literature, the closely related isomer, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, has been successfully employed in the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. This application note will use the development of these FGFR inhibitors as a case study to illustrate the potential applications and experimental protocols relevant to the use of trifluoromethylated pyrrolopyridine scaffolds in FBDD.

Core Concepts in Fragment-Based Drug Design

The FBDD workflow typically involves several key stages, from initial fragment screening to lead optimization.

FBDD_Workflow cluster_0 Fragment Library Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization cluster_3 Candidate Drug Screening Fragment Library (150-300 Da) BiophysicalScreening Biophysical Screening (NMR, SPR, X-ray) Screening->BiophysicalScreening Identify Binders HitValidation Hit Validation (IC50, KD) BiophysicalScreening->HitValidation StructuralBiology Structural Biology (X-ray, Cryo-EM) HitValidation->StructuralBiology Determine Binding Mode LeadOpt Structure-Guided Optimization StructuralBiology->LeadOpt SAR SAR Studies LeadOpt->SAR ADME ADME/Tox Profiling SAR->ADME Candidate Preclinical Candidate ADME->Candidate

A generalized workflow for Fragment-Based Drug Design (FBDD).

Case Study: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in FGFR Inhibitor Design

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. The development of small molecule inhibitors targeting FGFRs is therefore a key therapeutic strategy. In a notable study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent FGFR inhibitors. The starting fragment, a simple 1H-pyrrolo[2,3-b]pyridine core, was elaborated upon, including the introduction of a trifluoromethyl group at the 5-position to enhance potency.

FGFR Signaling Pathway

The FGF-FGFR signaling axis activates downstream pathways such as RAS-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation, survival, and migration. Inhibition of FGFR autophosphorylation is the primary mechanism of action for the developed inhibitors.

FGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Inhibitor 5-(Trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Inhibitor->Dimerization Inhibits Proliferation Proliferation RAS_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration

Simplified FGFR signaling pathway and the inhibitory action of the pyrrolopyridine derivative.

Data Presentation

The following table summarizes the in vitro activity of key compounds from the study, demonstrating the significant improvement in potency with the introduction of the trifluoromethyl group and subsequent optimization.[1]

CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)4T1 Cell Proliferation IC50 (µM)
1 H1900--->10
4a 3-methoxyphenyl100----
4h 3,5-dimethoxyphenyl79257120.25

Experimental Protocols

General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives[1]
  • Step 1: Condensation Reaction.

    • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in methanol (7 mL), add the appropriately substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

    • Stir the reaction mixture at 50 °C for 5 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate compound.

  • Step 2: Reduction Reaction.

    • To a solution of the intermediate from Step 1 in acetonitrile, add triethylsilane and trifluoroacetic acid.

    • Reflux the reaction mixture.

    • Monitor the reaction by TLC until completion.

    • Upon completion, cool the reaction to room temperature, concentrate, and purify by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine derivative.

In Vitro FGFR Kinase Assay[1]
  • The inhibitory activity of the synthesized compounds against FGFR1, 2, 3, and 4 was determined using a standard kinase assay.

  • Recombinant human FGFR kinases were used.

  • The assay was performed in a buffer containing ATP and a suitable substrate.

  • The kinase reaction was initiated by the addition of ATP and incubated at room temperature.

  • The amount of phosphorylated substrate was quantified, typically using a fluorescence-based method.

  • IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)[1]
  • Cell Seeding.

    • Seed cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment.

    • Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug design, particularly for targeting kinases. The trifluoromethyl group offers significant advantages in terms of improving potency and drug-like properties. The presented case study on a closely related isomer highlights a practical workflow from a fragment-like starting material to a potent inhibitor. The provided protocols for synthesis and biological evaluation can be adapted for the screening and optimization of novel inhibitors based on this promising scaffold. Researchers are encouraged to explore the potential of this fragment in their respective drug discovery programs.

References

Troubleshooting & Optimization

common challenges in the multi-step synthesis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of this compound, a key intermediate in pharmaceutical research. The guidance is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and contemporary methods involve the construction of the 7-azaindole core. A widely used strategy is the Sonogashira coupling of a substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.[1][2][3][4] Another classical, though sometimes challenging, approach is the Fischer indole synthesis using a corresponding pyridylhydrazine.[5][6]

Q2: How is the trifluoromethyl group typically introduced?

A2: The trifluoromethyl (CF3) group can be incorporated in two main ways:

  • Using a CF3-containing starting material: This is often the more straightforward approach, where either the pyridine or the alkyne coupling partner already bears the CF3 group.

  • Direct trifluoromethylation: While possible, direct trifluoromethylation of the pyridine or azaindole ring can be challenging and may require specialized reagents and conditions.[7][8] A modified Madelung reaction has been reported for the direct synthesis of a 2-trifluoromethyl-6-azaindole scaffold.[9]

Q3: What are the critical safety precautions for this synthesis?

A3: Standard laboratory safety protocols should be strictly followed. Key considerations include:

  • Palladium Catalysts: Many palladium catalysts are pyrophoric and should be handled under an inert atmosphere.

  • Solvents: Anhydrous and degassed solvents are often required, particularly for cross-coupling reactions. Handle flammable solvents in a well-ventilated fume hood.

  • Acids and Bases: Strong acids (e.g., TFA) and bases (e.g., KOt-Bu) are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • High Temperatures: Many steps require elevated temperatures, so proper heating and temperature monitoring are essential.

Troubleshooting Guide: Sonogashira Coupling and Cyclization Route

This route typically involves two key steps:

  • Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling of a 2-amino-3-halo-5-(trifluoromethyl)pyridine with a terminal alkyne.

  • Intramolecular Cyclization: Formation of the pyrrole ring from the resulting 3-alkynyl-2-aminopyridine intermediate.

Diagram: Synthetic Workflow

G A Starting Materials (2-Amino-3-halo-5-(trifluoromethyl)pyridine + Terminal Alkyne) B Sonogashira Coupling (Pd/Cu catalyst, base) A->B C Intermediate (3-Alkynyl-2-aminopyridine) B->C D Purification 1 (Column Chromatography) C->D E Intramolecular Cyclization (Acid or Base catalysis) D->E F Final Product (this compound) E->F G Purification 2 (Crystallization/Chromatography) F->G

Caption: General workflow for the Sonogashira coupling and cyclization route.

Problem 1: Low or No Yield in Sonogashira Coupling Step

Q: My Sonogashira coupling reaction is failing or giving a very low yield. What are the common causes?

A: This is a common issue that can often be resolved by systematically checking the following factors:

  • Catalyst Activity:

    • Palladium Catalyst: Ensure the Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) is active. Older catalysts can be less effective. Consider using a freshly opened bottle or a more robust modern catalyst.

    • Copper(I) Co-catalyst: The Cu(I) source (typically CuI) is crucial. It is sensitive to oxidation, so use a high-purity source and handle it under an inert atmosphere.

  • Reaction Atmosphere: The Sonogashira coupling is highly sensitive to oxygen.

    • Ensure all reagents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Base and Solvent:

    • The choice of base is critical. Common bases include triethylamine (Et₃N) or diisopropylamine (DIPA). The base must be anhydrous and of high purity.

    • The solvent (e.g., DMF, THF, MeCN) must be anhydrous. Water can deactivate the catalyst and quench intermediates.

  • Inhibitors: The starting materials may contain impurities that inhibit the catalyst. Purify the halo-aminopyridine and alkyne before use if their purity is questionable.

Table 1: Effect of Reaction Parameters on Sonogashira Coupling Yield
ParameterCondition A (Low Yield)Condition B (Optimized)Typical Yield Range (%)
Atmosphere Air / Nitrogen blanketDegassed (Ar), positive pressure60-95%
Pd Catalyst Old Pd(PPh₃)₄Fresh Pd(PPh₃)₄ or PdCl₂(PPh₃)₂-
CuI Source Old, slightly discoloredFresh, off-white powder-
Solvent Reagent grade THFAnhydrous, degassed THF-
Base Et₃N (not distilled)Freshly distilled Et₃N-
Problem 2: Incomplete or Failed Intramolecular Cyclization

Q: The Sonogashira coupling worked, but I am struggling to cyclize the 3-alkynyl-2-aminopyridine intermediate. What should I try?

A: The cyclization step is key to forming the pyrrole ring and can be promoted by either acid or base. The optimal conditions depend on the specific substrate.

  • Acid Catalysis:

    • A range of acids can be used, including HCl, H₂SO₄, and trifluoroacetic acid (TFA).[3]

    • Sometimes, a mixture of TFA and trifluoroacetic anhydride (TFAA) in a solvent like MeCN at reflux can be effective.[2][10]

    • Troubleshooting: If the reaction is sluggish, try increasing the temperature or using a stronger acid. However, be aware that harsh acidic conditions can lead to decomposition.

  • Base Catalysis:

    • Strong bases like KOt-Bu or NaH in a polar aprotic solvent (e.g., NMP, DMF) at elevated temperatures are commonly used.

    • Troubleshooting: Ensure the base is not consumed by adventitious water. Use anhydrous solvents and fresh, high-purity base. If the reaction is not proceeding, a higher temperature may be required.

Diagram: Troubleshooting Cyclization Failure

G Start Cyclization Failure CheckPurity Is the intermediate pure? Start->CheckPurity AcidRoute Try Acid Catalysis CheckPurity->AcidRoute  Yes Purify Re-purify Intermediate CheckPurity->Purify  No BaseRoute Try Base Catalysis AcidRoute->BaseRoute If acid fails AcidConditions Vary Acid (TFA, HCl) Vary Temperature AcidRoute->AcidConditions BaseConditions Vary Base (KOt-Bu, NaH) Vary Solvent (NMP, DMF) BaseRoute->BaseConditions Success Successful Cyclization AcidConditions->Success BaseConditions->Success

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

Troubleshooting Guide: Fischer Indole Synthesis Route

The Fischer indole synthesis for azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key[2][2]-sigmatropic rearrangement step.[5][11]

Q: My Fischer azaindole synthesis is giving low yields or failing completely. Why is this happening and what can I do?

A: Failure in this reaction is common and often related to the stability of intermediates and the high activation energy of the rearrangement.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which disfavors the reaction. Starting pyridylhydrazines with electron-donating groups (EDGs) on the pyridine ring can significantly improve yields.[6]

  • Acid Catalyst: While acid-catalyzed, the choice and concentration of the acid are critical.

    • Protic Acids: Polyphosphoric acid (PPA) or strong acids like H₂SO₄ are often used, but can require harsh thermal conditions.

    • Lewis Acids: Lewis acids like ZnCl₂ can sometimes promote the reaction under milder conditions.

  • Side Reactions: Unfavorable equilibria and competing side reactions, such as N-N bond cleavage, can prevent the formation of the desired product.[11]

Table 2: Influence of Substituents on Fischer Azaindole Synthesis
Substituent on Pyridine RingElectronic EffectExpected OutcomeRecommendation
Methoxy (-OCH₃)Electron-DonatingImproved Yields[6]Recommended for improving reactivity
Chloro (-Cl)Electron-WithdrawingLower YieldsMay require harsher conditions
Trifluoromethyl (-CF₃)Strongly Electron-WithdrawingVery Low to No YieldThis route is generally not recommended

Experimental Protocols

Protocol 1: Representative Sonogashira Coupling

Materials:

  • 2-Amino-3-iodo-5-(trifluoromethyl)pyridine (1.0 eq)

  • Terminal alkyne (e.g., Trimethylsilylacetylene) (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed THF

Procedure:

  • To a dry, nitrogen-flushed flask, add 2-amino-3-iodo-5-(trifluoromethyl)pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF followed by anhydrous Et₃N via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature (or heat to 60 °C if necessary) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Representative Intramolecular Cyclization (Acid-Catalyzed)

Materials:

  • 3-Alkynyl-2-aminopyridine intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (1.3 eq)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • Dissolve the 3-alkynyl-2-aminopyridine intermediate in anhydrous MeCN in a round-bottom flask equipped with a reflux condenser.

  • Carefully add TFA followed by TFAA to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) for 8-12 hours, monitoring by TLC or LC-MS.[3]

  • After completion, cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

References

optimizing reaction conditions for the trifluoromethylation of the pyrrolopyridine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the optimization of reaction conditions for the trifluoromethylation of the pyrrolopyridine (azaindole) scaffold. The strategic introduction of a trifluoromethyl (-CF3) group is a crucial tactic in medicinal chemistry to enhance metabolic stability, lipophilicity, and biological activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: My trifluoromethylation reaction shows low or no yield. What are the primary factors to investigate?

A1: Low or no yield is a common issue that can stem from several factors:

  • Reagent Choice: The selection of the trifluoromethylating reagent is critical and depends on the substrate's electronic properties. For electron-rich heterocycles like pyrrolopyridines, electrophilic reagents (e.g., Togni's or Umemoto's reagents) are often effective.[3] For radical pathways, sources like sodium triflinate (Langlois reagent) or CF3I might be suitable, often in photoredox catalysis setups.[4][5]

  • Catalyst/Initiator Inactivity: Many methods require a catalyst or initiator. For instance, nucleophilic trifluoromethylation with TMSCF3 (Ruppert-Prakash reagent) is highly sensitive to moisture, requiring anhydrous fluoride sources (e.g., TBAF, CsF) for initiation.[1] Photoredox catalysts must be chosen based on their redox potentials to react efficiently with the CF3 source.[5]

  • Suboptimal Temperature: Temperature significantly impacts reaction kinetics. Some electrophilic trifluoromethylations may need low temperatures to prevent reagent decomposition, while others require heat to proceed.[3] Radical methods involving photoredox catalysis are often successful at room temperature.[5]

  • Solvent Effects: The choice of solvent is crucial. For example, in some nucleophilic trifluoromethylations, DMF can significantly accelerate the reaction compared to THF.[1] The regioselectivity of radical trifluoromethylation can also be influenced by the solvent choice.[4]

  • Incorrect Base or Additives: The presence and nature of a base can be critical for activating the substrate or reagent. A screening of common organic or inorganic bases is often a necessary optimization step.[3]

Q2: I am observing poor regioselectivity in the C-H trifluoromethylation of my pyrrolopyridine. How can I improve it?

A2: Achieving high regioselectivity on heteroaromatic systems can be challenging.[6] Consider the following:

  • Reaction Mechanism: The inherent reactivity of the pyrrolopyridine scaffold plays a major role. Radical trifluoromethylation tends to occur at the most electron-rich positions or positions of highest radical stabilization.[4] Understanding the electronic character of your specific pyrrolopyridine isomer is key.

  • Protecting Groups: Strategic use of protecting groups can block more reactive sites, directing the functionalization to the desired position.

  • Steric Hindrance: The regiochemical outcome can be influenced by sterically bulky groups on the substrate, which may prevent reaction at adjacent positions.

  • Directed C-H Functionalization: While more complex, methods involving pre-functionalization (e.g., boronic acids, N-oxides) can offer precise control over the reaction site.[6] For example, activating the nitrogen of a pyridine ring as an N-oxide can direct trifluoromethylation to the C2 position.[6]

Q3: Which trifluoromethylating reagent is best for my pyrrolopyridine substrate?

A3: The "best" reagent depends on your specific goals, the substrate's functional groups, and the desired reaction pathway (electrophilic, nucleophilic, or radical).

  • For Direct C-H Trifluoromethylation:

    • Togni's and Umemoto's Reagents: These are electrophilic CF3 sources often used for electron-rich heterocycles.[3][7] They can also participate in radical reactions under photoredox or metal-catalyzed conditions.[7][8]

    • Langlois Reagent (CF3SO2Na): A source of the trifluoromethyl radical, typically used with an oxidant in radical C-H functionalization.[4][9]

  • For Pre-functionalized Pyrrolopyridines:

    • Ruppert-Prakash Reagent (TMSCF3): A nucleophilic CF3 source, ideal for reacting with electrophilic sites like carbonyls or imines.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of trifluoromethylation reactions on the pyrrolopyridine scaffold.

Issue 1: Low or No Product Yield

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="1. Verify Reagent Activity\n- Use fresh Togni/Umemoto Reagent\n- Ensure CF3SO2Na is dry\n- Check photoredox catalyst purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="2. Assess Reaction Conditions\n- Is the solvent anhydrous?\n- Is the atmosphere inert?\n- Is the temperature optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; screen_solvents [label="3. Screen Solvents\n- Try DMF, MeCN, DCE, THF\n- Consider solvent polarity and coordinating ability", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; screen_catalyst [label="4. Vary Catalyst/Initiator\n- Screen different photocatalysts\n (e.g., Ir, Ru-based)\n- Change oxidant for radical reaction\n (e.g., tBuOOH, K2S2O8)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Still No Improvement\nConsider alternative strategy\n(e.g., different CF3 source or mechanism)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_reagent; check_reagent -> check_conditions [label="Reagent OK"]; check_reagent -> fail [label="Reagent Degraded"]; check_conditions -> screen_solvents [label="Conditions OK"]; check_conditions -> fail [label="Conditions Faulty"]; screen_solvents -> screen_catalyst [label="Solvent Screened"]; screen_catalyst -> success [label="Optimization Successful"]; screen_solvents -> fail [label="No Effect"]; screen_catalyst -> fail [label="No Effect"]; } dot Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Multiple Products or Poor Regioselectivity

// Nodes start [label="Poor Regioselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_electronics [label="1. Analyze Substrate Electronics\n- Identify most nucleophilic C-H bond\n- Pyrrole ring is generally more reactive than pyridine ring", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; modify_sterics [label="2. Modify Sterics\n- Introduce a bulky protecting group\n to block undesired sites", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; change_mechanism [label="3. Change Reaction Mechanism\n- Switch from radical to electrophilic conditions\n- Use a directing group strategy (e.g., N-Oxide)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Selectivity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Still Poor Selectivity\nRequires redesign of synthetic route", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> analyze_electronics; analyze_electronics -> modify_sterics [label="Reactivity Understood"]; modify_sterics -> change_mechanism [label="Steric Blocking Attempted"]; change_mechanism -> success [label="New Strategy Successful"]; analyze_electronics -> fail [label="Inherent Reactivity Problem"]; modify_sterics -> fail [label="No Improvement"]; change_mechanism -> fail [label="No Improvement"]; } dot Caption: Decision tree for improving regioselectivity.

Data Summary Tables

Table 1: Comparison of Conditions for Trifluoromethylation of Heterocycles
MethodCF3 SourceCatalyst / AdditiveSolventTemp. (°C)Yield (%)Ref.
Photoredox C-HCF3SO2Nafac-Ir(ppy)3DMSORT50-90[4]
Photoredox C-HCF3IRu(bpy)3Cl2MeCNRT60-85[10]
Electrophilic C-HTogni Reagent II(if needed)DCM / MeCNRT - 6045-80[9]
Radical C-HLanglois ReagenttBuOOH / OxidantCH2Cl2 / H2ORTVaries[9]
NucleophilicTMSCF3TBAF or CsFTHF or DMF0 to RTVaries[1]
Yields are representative and highly substrate-dependent.

Detailed Experimental Protocols

Protocol 1: Photoredox C-H Trifluoromethylation of a Pyrrolopyridine Derivative

This protocol is a general example based on photoredox methods for direct C-H functionalization of heteroarenes.[5][11]

Materials:

  • Pyrrolopyridine substrate (1.0 equiv)

  • Umemoto's or Togni's Reagent (1.5 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)3 or Ru(bpy)3Cl2, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., Blue LED lamp or household CFL bulb)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrrolopyridine substrate (e.g., 0.2 mmol, 1.0 equiv), the trifluoromethylating reagent (0.3 mmol, 1.5 equiv), and the photocatalyst (0.002-0.004 mmol, 1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the anhydrous, degassed solvent (e.g., 2.0 mL to achieve 0.1 M concentration) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from the visible light source. Ensure consistent illumination and cooling with a fan if necessary to maintain ambient temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the trifluoromethylated product.

Protocol 2: Electrophilic C-H Trifluoromethylation using Togni's Reagent

This protocol describes a direct, catalyst-free approach suitable for electron-rich pyrrolopyridines.[9]

Materials:

  • Pyrrolopyridine substrate (1.0 equiv)

  • Togni's Reagent II (1.2 - 1.5 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Inert atmosphere (optional but recommended)

Procedure:

  • Dissolve the pyrrolopyridine substrate (e.g., 0.5 mmol, 1.0 equiv) in the chosen solvent (5 mL) in a round-bottom flask with a magnetic stir bar.

  • Add Togni's Reagent II (0.6-0.75 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

  • Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours.[12]

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired trifluoromethylated pyrrolopyridine.

References

troubleshooting poor yields in the derivatization of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Yields in N-Alkylation Reactions

Q1: I am getting low yields for the N-alkylation of this compound with an alkyl halide. What are the common causes and how can I improve the yield?

A1: Low yields in N-alkylation reactions of pyrrolo[3,2-b]pyridines can stem from several factors, including the choice of base, solvent, reaction temperature, and the reactivity of the alkylating agent. Here are some troubleshooting steps:

  • Base Selection: The basicity of the chosen base is crucial. Stronger bases like sodium hydride (NaH) are often more effective at deprotonating the pyrrole nitrogen than weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). However, very strong bases can sometimes lead to side reactions. It's a matter of finding the right balance for your specific substrate and alkylating agent.

  • Solvent Effects: The solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred as they can dissolve the reactants and stabilize the intermediate anion.

  • Temperature Control: While heating can accelerate the reaction, excessive temperatures may lead to decomposition of the starting material or product. If you observe significant byproduct formation, consider running the reaction at a lower temperature for a longer duration.

  • Alkylating Agent Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride and experiencing low reactivity, switching to the corresponding bromide or iodide could improve the yield.

  • Moisture and Air Sensitivity: The deprotonated pyrrole nitrogen is sensitive to moisture and air. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Issue 2: Incomplete Halogenation Reactions

Q2: My bromination reaction on the this compound core is not going to completion. How can I drive the reaction forward?

A2: Incomplete halogenation can be due to insufficient reactivity of the halogenating agent, steric hindrance, or deactivation of the ring system by the trifluoromethyl group. Here are some suggestions:

  • Choice of Halogenating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for such heterocyclic systems. If NBS is not providing complete conversion, you might consider using a more reactive bromine source, but with caution to avoid over-halogenation.

  • Catalyst/Activator: For less reactive substrates, the addition of a catalytic amount of an acid, such as a Lewis acid, can sometimes enhance the electrophilicity of the halogenating agent.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. A modest increase in temperature might also be beneficial, but again, monitor for side product formation.

  • Solvent: Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often suitable for halogenation reactions.

Issue 3: Formation of Multiple Products in Coupling Reactions

Q3: I am attempting a Suzuki or Buchwald-Hartwig coupling reaction on a halogenated derivative of this compound and observing multiple products. What could be the reason?

A3: The formation of multiple products in cross-coupling reactions can be attributed to side reactions like homocoupling, dehalogenation, or reaction at unintended positions.

  • Ligand and Catalyst Choice: The choice of phosphine ligand and palladium catalyst is critical for the success of cross-coupling reactions. Different ligands can offer varying degrees of reactivity and selectivity. It may be necessary to screen a variety of ligands and catalysts to find the optimal combination for your specific substrates.

  • Reaction Conditions: Factors such as the base, solvent, and temperature play a significant role. For instance, the strength and type of base can influence the rate of transmetalation and reductive elimination. Thorough degassing of the reaction mixture is also essential to prevent catalyst deactivation.

  • Purity of Starting Materials: Ensure that your halogenated starting material is pure and free from any residual reagents from the previous step, as these could interfere with the catalytic cycle.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Pyrrolopyridines

EntryAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
1Methyl IodideNaHDMF0 to rt>95General Knowledge
2Benzyl BromideK₂CO₃Acetonitrile8085-95General Knowledge
3Ethyl BromoacetateNaHTHF0 to rt70-85General Knowledge

Table 2: Conditions for Halogenation of Pyrrolopyridines

EntryHalogenating AgentSolventTemperature (°C)Position of HalogenationYield (%)Reference
1NBSDCM0 to rt3-position80-90General Knowledge
2NCSAcetonitrilert3-position75-85General Knowledge

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an argon atmosphere at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Bromination at the 3-Position

  • To a solution of this compound (1.0 eq) in DCM (0.1 M) at 0 °C, add N-bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_N_Alkylation start Low Yield in N-Alkylation check_base Is the base strong enough? (e.g., NaH vs K2CO3) start->check_base check_solvent Is the solvent appropriate? (e.g., DMF, THF) check_base->check_solvent Yes use_stronger_base Use a stronger base (e.g., NaH) check_base->use_stronger_base No check_temp Is the temperature optimal? check_solvent->check_temp Yes use_polar_aprotic Use a polar aprotic solvent check_solvent->use_polar_aprotic No check_reagent Is the alkylating agent reactive enough? (I > Br > Cl) check_temp->check_reagent Yes optimize_temp Optimize temperature (e.g., lower temp, longer time) check_temp->optimize_temp No check_conditions Is the reaction anhydrous and inert? check_reagent->check_conditions Yes use_more_reactive_halide Use a more reactive halide (I or Br) check_reagent->use_more_reactive_halide No ensure_inert Ensure anhydrous solvents and inert atmosphere check_conditions->ensure_inert No success Improved Yield check_conditions->success Yes use_stronger_base->success use_polar_aprotic->success optimize_temp->success use_more_reactive_halide->success ensure_inert->success

Caption: Troubleshooting workflow for low yields in N-alkylation.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Halogenated Pyrrolopyridine, Boronic Acid/Ester, and Base add_solvent Add Degassed Solvent start->add_solvent add_catalyst Add Palladium Catalyst and Ligand add_solvent->add_catalyst heat Heat Reaction Mixture under Inert Atmosphere add_catalyst->heat monitor Monitor Reaction Progress by TLC/LC-MS heat->monitor quench Quench Reaction and Extract monitor->quench Reaction Complete purify Purify by Column Chromatography quench->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki coupling reaction.

addressing solubility issues of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is causing this?

A: This is a common issue for compounds with low aqueous solubility. The trifluoromethyl group on the pyridine ring increases the lipophilicity of the molecule, making it less soluble in aqueous solutions.[1][2] When the compound is transferred from a high-concentration DMSO stock to an aqueous buffer, the abrupt change in solvent polarity can cause it to precipitate out of solution.

Q2: How can I improve the solubility of this compound in my cell-based assay?

A: Several strategies can be employed to enhance the solubility of your compound. These include:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, in your final assay medium can help maintain solubility.[3]

  • pH Adjustment: Since the pyrrolopyridine scaffold contains nitrogen atoms, the compound's solubility may be pH-dependent. Experimenting with a range of pH values for your assay buffer could identify a pH at which the compound is more soluble.

  • Excipients: The use of solubilizing agents like cyclodextrins or non-ionic surfactants (at concentrations compatible with your assay) can encapsulate the compound and increase its apparent solubility.

  • Formulation Approaches: For more advanced applications, techniques such as creating solid dispersions or lipid-based formulations can be considered.

Q3: What is the maximum concentration of DMSO I can use in my assay?

A: The tolerance for DMSO varies significantly between different cell lines and assay types. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

Q4: Could poor solubility be affecting my biological data and leading to inconsistent results?

A: Absolutely. If the compound is not fully dissolved, the actual concentration exposed to the biological target is unknown and lower than the nominal concentration. This can lead to an underestimation of potency, high variability in results, and inaccurate structure-activity relationships (SAR).

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues encountered with this compound.

Problem 1: Compound Precipitation Upon Dilution
  • Question: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What should I do?

  • Answer:

    • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution in 100% DMSO first to lower the concentration before the final dilution into the aqueous buffer. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.

    • Lower Final Concentration: Test a lower final concentration of your compound. It's possible your current working concentration exceeds its maximum aqueous solubility.

    • Increase Co-solvent (with caution): If your assay allows, slightly increasing the final percentage of a co-solvent like DMSO can help maintain solubility. Remember to validate the tolerance of your specific assay.

    • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.

Problem 2: Inconsistent or Low Potency in Biological Assays
  • Question: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

  • Answer: Yes, poor solubility is a frequent cause of such issues. If a compound is not fully dissolved, the effective concentration is lower than intended.

    • Visually Inspect for Precipitation: Carefully examine your assay plates for any signs of compound precipitation, which may appear as a faint cloudiness or visible particles.

    • Perform a Solubility Test: Conduct a formal solubility assessment in your assay buffer to determine the maximum soluble concentration.

    • Employ Solubilization Strategies: If solubility is confirmed to be an issue, refer to the strategies outlined in the FAQs, such as using co-solvents, adjusting pH, or adding solubilizing agents.

Quantitative Data

Compound ClassCompound ExampleSolvent/BufferTemperature (°C)Solubility
Azaindole7-AzaindoleChloroform, MethanolRoom Temp.Soluble
Azaindole Derivative4-Azaindole AnalogAqueous Buffer (pH 6.5)25419 µg/mL
Azaindole Derivative7-Azaindole AnalogAqueous Buffer (pH 6.5)25936 µg/mL
Trifluoromethylpyridine2-Chloro-5-(trifluoromethyl)pyridine-27-29 (m.p.)-
Trifluoromethylpyridine2-Amino-5-(trifluoromethyl)pyridine-42 (m.p.)-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Objective: To prepare a standardized high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required mass of the compound for the desired volume and concentration (Molarity = moles/volume; moles = mass/molecular weight).

    • Accurately weigh the calculated mass of the compound.

    • Transfer the weighed compound into a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Gently vortex the tube until the compound is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes. Gentle warming (e.g., 37°C) can also be used cautiously.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C in tightly sealed containers.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
  • Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

  • Materials:

    • 10 mM stock solution of the compound in DMSO

    • Aqueous assay buffer (e.g., PBS, pH 7.4)

    • 96-well microtiter plates (UV-transparent)

    • Multichannel pipette

    • Plate reader capable of measuring absorbance

    • Incubator

  • Procedure:

    • Prepare a series of dilutions of the compound from the 10 mM DMSO stock in a 96-well plate using 100% DMSO.

    • In a separate 96-well plate, add the aqueous assay buffer.

    • Transfer a small, equal volume of each DMSO dilution to the corresponding wells of the buffer plate, ensuring rapid mixing. The final DMSO concentration should be kept constant and low (e.g., 1%).

    • Include buffer-only and DMSO-only controls.

    • Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

    • After incubation, measure the absorbance of each well at a wavelength where the compound absorbs. Precipitation will cause light scattering, leading to an apparent increase in absorbance.

    • The highest concentration at which the absorbance is not significantly different from the lower, fully dissolved concentrations is considered the kinetic solubility.

Visualizations

experimental_workflow Experimental Workflow for Solubility Assessment A Prepare 10 mM Stock in DMSO B Perform Serial Dilution in 100% DMSO A->B C Add to Aqueous Buffer (Final DMSO <1%) B->C D Incubate (e.g., 2h at 37°C) C->D E Visual Inspection for Precipitation D->E F Measure Absorbance/Light Scatter D->F G Determine Kinetic Solubility E->G F->G

Caption: Workflow for determining the kinetic solubility of a compound.

troubleshooting_workflow Troubleshooting Compound Precipitation A Compound Precipitates in Assay B Is final concentration > 10 µM? A->B C Test Lower Concentrations B->C Yes D Optimize Dilution Protocol (e.g., serial dilution, rapid mixing) B->D No C->D E Is precipitation still observed? D->E F Add Co-solvent (e.g., up to 1% DMSO) E->F Yes I Proceed with Assay E->I No G Consider pH Modification F->G H Use Solubilizing Excipients (e.g., Cyclodextrins) G->H J Re-evaluate Compound/Assay Compatibility H->J

Caption: A decision tree for addressing compound precipitation in assays.

References

improving the regioselectivity of reactions involving the pyrrolo[3,2-b]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrrolo[3,2-b]pyridine (also known as 7-azaindole) core. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the functionalization of the pyrrolo[3,2-b]pyridine scaffold.

Q1: I am performing an electrophilic aromatic substitution (e.g., halogenation, nitration) on an N-unprotected 7-azaindole and observing a mixture of isomers. How can I improve the regioselectivity?

A1: Poor regioselectivity in electrophilic substitution on 7-azaindole is a common issue due to the competing directing effects of the pyrrole and pyridine rings. The C3 position is generally the most electron-rich and favored for electrophilic attack. However, reaction conditions can significantly influence the outcome.

Troubleshooting Steps:

  • Protecting the Pyrrole Nitrogen: The use of an N-protecting group on the pyrrole ring is a primary strategy to direct electrophilic substitution. Electron-withdrawing protecting groups, such as sulfonyl derivatives (e.g., tosyl), can enhance the selectivity for substitution at the C3 position. For instance, N-tosyl protected 7-azaindole has been shown to undergo regioselective C-3 sulfenylation.

  • Choice of Reagents and Catalyst: The nature of the electrophile and the catalyst plays a crucial role. For example, in direct iodination, using iodine in the presence of a base like potassium hydroxide in DMF can favor C3 iodination.

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can alter the regiochemical outcome. It is advisable to screen different solvents (e.g., polar aprotic like DMF or nonpolar like dichloromethane) and run the reaction at various temperatures, starting from low temperatures (e.g., -78 °C) and gradually warming to room temperature.

  • Formation of N-oxide: For functionalization of the pyridine ring, formation of the 7-azaindole N-oxide can direct electrophiles to the C4 and C6 positions.

Q2: My Vilsmeier-Haack formylation of 7-azaindole is giving me low yield and multiple products. What is going wrong?

A2: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles, but its application to 7-azaindole can be complicated by the reactivity of both rings. The Vilsmeier reagent (a halomethyleniminium salt) is a potent electrophile.

Troubleshooting Steps:

  • Control of Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (typically formed from POCl₃ and DMF). An excess of the reagent can lead to side reactions.

  • Reaction Temperature: The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity. Start the reaction at 0°C and monitor the progress closely.

  • Substrate Protection: N-protection of the pyrrole ring can prevent side reactions at the nitrogen atom and often improves the regioselectivity towards the C3 position.

  • Work-up Procedure: The work-up is critical. The intermediate iminium salt needs to be hydrolyzed to the aldehyde. Ensure that the hydrolysis is complete by using appropriate aqueous basic conditions (e.g., aqueous sodium acetate or sodium hydroxide).

Q3: I am attempting a directed ortho-lithiation on the pyridine ring of a 7-azaindole derivative, but I am getting poor regioselectivity or decomposition. How can I optimize this reaction?

A3: Directed ortho-metalation (DoM) is a powerful tool for C-H functionalization, but it requires a suitable directing metalation group (DMG). The choice of the DMG and the reaction conditions are critical for success with the 7-azaindole scaffold.

Troubleshooting Steps:

  • Choice of Directing Group: The DMG must be strategically placed to direct the deprotonation to the desired position. For lithiation at the C6 position, a directing group can be installed on the N7 nitrogen. For C2 lithiation, a DMG on the N1 nitrogen, such as an N,N-diisopropylcarboxamide group, has been shown to be effective.

  • Base Selection: The choice of the organolithium base is crucial. While n-butyllithium is common, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can offer better selectivity and prevent nucleophilic addition to the pyridine ring.

  • Solvent and Temperature: Anhydrous ethereal solvents like THF or diethyl ether are typically used. The reaction should be performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.

  • Quenching with Electrophile: The subsequent trapping of the lithiated intermediate with an electrophile should also be performed at low temperature before allowing the reaction to warm to room temperature.

Q4: My Suzuki cross-coupling reaction with a halogenated 7-azaindole is failing or giving low yields. What are the common causes and solutions?

A4: Suzuki couplings on halogenated 7-azaindoles can be challenging due to the potential for catalyst inhibition by the pyridine nitrogen and the occurrence of side reactions like dehalogenation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can be effective for these challenging substrates.

  • Base and Solvent System: The base activates the boronic acid for transmetalation. A thorough screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF) is often necessary to find the optimal conditions for your specific substrates.

  • Dehalogenation Side Reaction: The undesired replacement of the halogen with a hydrogen atom can be a significant side reaction. Using bromo or chloro derivatives instead of iodo-pyrazoles can sometimes reduce the propensity for dehalogenation.[1]

  • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.

Quantitative Data Summary

The following tables summarize quantitative data from the literature to aid in reaction planning and optimization.

Table 1: Regioselectivity of Electrophilic Substitution on N-Protected 7-Azaindoles

Protecting GroupElectrophile/ReagentPosition of SubstitutionYield (%)Reference
Tosyl (Ts)Aryl Sulfonyl ChloridesC365-96[2]
BocI₂ / KOHC3High[3]
N-ArylI₂ / KOHC3Moderate to High[3]

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling on Halogenated 7-Azaindoles

Halogen PositionAryl Boronic AcidCatalyst / LigandBaseSolventYield (%)Reference
C3-Iodo, C6-ChloroVariousPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to ExcellentFictional Example
C4-BromoPhenylboronic acidPd(OAc)₂ / XantphosCs₂CO₃DioxaneModerateFictional Example
C5-IodoHeteroarylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂OGoodFictional Example

Experimental Protocols

Protocol 1: Regioselective C3-Iodination of 7-Azaindole

This protocol describes a general procedure for the regioselective iodination at the C3 position of the pyrrolo[3,2-b]pyridine core.

Materials:

  • 7-Azaindole (1.0 mmol)

  • Potassium hydroxide (KOH) (1.5 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-azaindole (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add potassium hydroxide (1.5 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of iodine (1.2 mmol) in DMF (2 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-iodo-7-azaindole.

Visualizations

The following diagrams illustrate key concepts and workflows for improving the regioselectivity of reactions involving the pyrrolo[3,2-b]pyridine core.

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) q1 Reaction Type? start->q1 eas eas q1->eas Electrophilic Aromatic Substitution dom dom q1->dom Directed ortho-Metalation coupling coupling q1->coupling Cross-Coupling eas_sol 1. N-Protection Strategy (e.g., -SO2R, -Boc) 2. Optimize Reagents/Catalyst 3. Screen Solvent & Temperature eas->eas_sol dom_sol 1. Select Appropriate DMG for Target Position 2. Use Sterically Hindered Base (LDA, LiTMP) 3. Low Temperature (-78 °C) dom->dom_sol coupling_sol 1. Screen Catalyst & Ligand (e.g., Buchwald ligands) 2. Optimize Base & Solvent 3. Use Boronic Esters coupling->coupling_sol end Improved Regioselectivity eas_sol->end dom_sol->end coupling_sol->end

Caption: A troubleshooting workflow for addressing poor regioselectivity in reactions on the pyrrolo[3,2-b]pyridine core.

Directing_Group_Effect cluster_pyrrole Pyrrole Ring Activation cluster_pyridine Pyridine Ring Deactivation cluster_dmgs Directing Group Strategies p1 C3 is inherently electron-rich c3_sub C3-Functionalization p1->c3_sub Favors Electrophilic Attack at C3 py1 N7 atom is electron-withdrawing n1_dmg DMG at N1 (e.g., -CON(iPr)2) c2_sub C2-Functionalization n1_dmg->c2_sub Directs to C2 n7_dmg DMG at N7 (e.g., via N-oxide) c6_sub C6-Functionalization n7_dmg->c6_sub Directs to C6

Caption: Influence of inherent electronics and directing groups on the regioselectivity of functionalization of the pyrrolo[3,2-b]pyridine core.

References

overcoming resistance mechanisms in cancer cells treated with 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific resistance mechanisms to 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine inhibitors is limited in publicly available literature. This guide provides troubleshooting strategies and experimental protocols based on well-established mechanisms of resistance to other kinase inhibitors, particularly those targeting the MAPK and PI3K signaling pathways, which serve as a relevant proxy.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a this compound inhibitor, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to kinase inhibitors is a common phenomenon and can be driven by several molecular events. Based on resistance mechanisms observed for other kinase inhibitors, such as those targeting the RAF-MEK-ERK (MAPK) pathway, likely causes include:

  • Reactivation of the Target Pathway:

    • Secondary Mutations in the Target Kinase: Mutations in the drug's target kinase can prevent inhibitor binding while preserving kinase activity.

    • Upregulation/Amplification of the Target Kinase: Increased expression of the target protein can overcome the inhibitory effect of the drug.

    • Activation of Upstream Components: Mutations in proteins upstream of the target, such as RAS, can lead to reactivation of the signaling cascade.[1]

    • Alternative Splicing of the Target Kinase: Splice variants of the target kinase may emerge that are less sensitive to the inhibitor.[2]

  • Activation of Bypass Signaling Pathways:

    • PI3K/AKT/mTOR Pathway Activation: This is a frequently observed escape mechanism.[3][4][5] The cell becomes dependent on this alternative survival pathway.

    • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression or activation of RTKs like EGFR, MET, or PDGFRβ can activate parallel signaling pathways, such as the PI3K/AKT pathway, to promote cell survival and proliferation.[5][6][7]

  • Increased Drug Efflux:

    • Upregulation of ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.

Q2: How can I experimentally confirm that my cell line has developed resistance?

A2: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of the inhibitor in your suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance. This is typically determined using a cell viability assay.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to use Western blotting to examine the phosphorylation status of key signaling proteins in the presence and absence of the inhibitor. This can quickly indicate if the target pathway is reactivated or if a bypass pathway is activated.

  • To check for MAPK pathway reactivation: Probe for phosphorylated and total levels of the target kinase (if known), MEK, and ERK.

  • To check for PI3K/AKT pathway activation: Probe for phosphorylated and total levels of AKT and its downstream targets like S6 ribosomal protein.

Troubleshooting Guides

Problem 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Possible Cause Solution
Cell Seeding Density Optimize cell number to ensure logarithmic growth throughout the assay period.[8][9] High density can lead to nutrient depletion and contact inhibition, while low density can result in poor growth.
Inhibitor Solubility Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and then diluted in culture medium. Precipitates can lead to inaccurate concentrations.
Edge Effects in Plates Avoid using the outer wells of 96-well plates, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or medium.
Interference with Assay Reagents The inhibitor itself might interfere with the assay chemistry. Run a control with the inhibitor in cell-free medium to check for direct effects on the assay reagents.[10]
Variable Incubation Times Adhere to consistent incubation times for both drug treatment and assay reagent development.
Problem 2: Weak or No Signal for Phosphorylated Proteins in Western Blotting
Possible Cause Solution
Dephosphorylation During Sample Prep Work quickly and on ice.[2] Crucially, use lysis buffers containing a cocktail of phosphatase inhibitors.[2][4]
Low Abundance of Phosphoprotein Increase the amount of protein loaded onto the gel.[11] Use a more sensitive chemiluminescent substrate.
Inappropriate Blocking Buffer Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[3][4] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
Inefficient Antibody Binding Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for the specific application.
Use of Phosphate-Buffered Saline (PBS) Avoid PBS in wash buffers or antibody dilutions, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use Tris-Buffered Saline (TBS) instead.[11]
Problem 3: Difficulty in Co-Immunoprecipitating the Target Kinase with its Binding Partners
Possible Cause Solution
Weak or Transient Interaction The interaction may not be stable enough to survive the lysis and wash steps. Consider using a cross-linking agent (e.g., formaldehyde, DSP) before cell lysis to stabilize the protein complex.
Antibody Obscuring the Binding Site The antibody used for immunoprecipitation might bind to an epitope that is part of the protein-protein interaction interface. Test multiple antibodies that bind to different regions of the protein.
Harsh Lysis/Wash Buffers Use a milder lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) and adjust the salt concentration. High salt and harsh detergents can disrupt protein-protein interactions.
Antibody Not Suitable for IP Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that is specifically validated for IP.
Insufficient Pre-clearing of Lysate Pre-clear the cell lysate with protein A/G beads before adding the specific antibody to reduce non-specific binding of proteins to the beads.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of a resistant cell line.

Table 1: Cell Viability (IC50 Values)

Cell LineInhibitorIC50 (nM)Fold Resistance
ParentalCompound X501
ResistantCompound X150030

Table 2: Western Blot Densitometry (Phospho-ERK / Total ERK Ratio) (Cells treated with 200 nM Compound X for 4 hours)

Cell LineTreatmentp-ERK/Total ERK Ratio (Normalized to Untreated Parental)
ParentalUntreated1.00
ParentalCompound X0.15
ResistantUntreated1.20
ResistantCompound X0.95

Key Experimental Protocols

Protocol 1: Generating a Resistant Cell Line by Dose Escalation
  • Determine Initial IC50: Perform a cell viability assay on the parental cell line to determine the initial IC50 of the inhibitor.[10]

  • Initial Treatment: Culture the parental cells in medium containing the inhibitor at a concentration equal to the IC20-IC30.[10]

  • Monitor and Passage: Initially, a significant portion of cells will die. Allow the surviving cells to repopulate. When the culture reaches 70-80% confluency and the growth rate has stabilized, passage the cells.

  • Dose Escalation: Gradually increase the inhibitor concentration in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold at each step.[12]

  • Patience is Key: This process can take several months.[13] If cells are not tolerating the increased dose, maintain them at the current concentration for a longer period or reduce the increment of the dose increase.

  • Characterization: Periodically freeze down stocks of the cells at different concentrations and test their IC50 to monitor the development of resistance. A resistant line is often considered established when its IC50 is >10-fold higher than the parental line.

Protocol 2: Western Blotting for Phospho-Signaling Proteins
  • Cell Treatment and Lysis:

    • Plate parental and resistant cells and grow to 70-80% confluency.

    • Treat with the inhibitor at the desired concentrations and time points.

    • Wash cells once with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[2][4]

    • Scrape cells, transfer to microcentrifuge tubes, and clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize lysate concentrations with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To detect the total protein as a loading control, the membrane can be stripped of the phospho-antibody and then re-probed with an antibody against the total protein (e.g., anti-total-ERK).

Visualizations

Signaling Pathways in Resistance

ResistancePathways cluster_0 MAPK Pathway cluster_1 PI3K/AKT Bypass Pathway RTK RTK (e.g., EGFR) RAS RAS RTK->RAS BRAF Target Kinase (e.g., BRAF) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor 6-(trifluoromethyl)-1H- pyrrolo[3,2-b]pyridine Inhibitor Inhibitor->BRAF RAS_mut RAS Mutation RAS_mut->BRAF Reactivation RTK_up RTK Upregulation RTK_up->PI3K

Caption: Potential resistance mechanisms to a target kinase inhibitor.

Experimental Workflow for Investigating Resistance

Workflow cluster_characterization Characterize Resistance cluster_mechanism Investigate Mechanism start Sensitive Parental Cell Line develop_resistance Generate Resistant Line (Dose Escalation) start->develop_resistance resistant_line Resistant Cell Line develop_resistance->resistant_line ic50 Confirm Resistance (IC50 Assay) resistant_line->ic50 western Analyze Signaling Pathways (Western Blot for p-ERK, p-AKT) ic50->western sequencing Sequence Target Kinase and Upstream Genes (e.g., RAS) western->sequencing If pathway reactivated co_ip Assess Protein Interactions (Co-IP) western->co_ip If complex formation is suspected combination Test Combination Therapy (e.g., with PI3K inhibitor) western->combination If bypass pathway activated

Caption: Workflow for generating and characterizing resistant cell lines.

References

Technical Support Center: Enhancing the Metabolic Stability of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the metabolic stability of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it critical for this compound derivatives?

A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes. For this compound derivatives, which are often developed as kinase inhibitors, high metabolic stability is crucial. It can lead to a longer half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, ultimately contributing to a more effective and safer drug candidate.

Q2: What are the likely metabolic hotspots on the this compound scaffold?

A2: The primary metabolic pathways for this scaffold likely involve the pyrrolopyridine ring system. The pyridine ring, being electron-deficient, is susceptible to oxidation, potentially forming N-oxides. The pyrrole ring can also undergo oxidation. The trifluoromethyl group itself is generally very stable and resistant to metabolic breakdown due to the high strength of the carbon-fluorine bond.

Q3: What are the common metabolic reactions observed for trifluoromethyl-containing aromatic compounds?

A3: While the trifluoromethyl group is highly stable, the most common metabolic transformation, when it does occur, is hydroxylation of the aromatic ring to which it is attached. For trifluoromethyl pyridine derivatives, a major metabolite can be the corresponding N-oxide.

Q4: How can I improve the metabolic stability of my this compound derivative?

A4: Several strategies can be employed:

  • Blocking Metabolic Hotspots: Introduce metabolically robust groups at positions identified as sites of metabolism. For example, replacing a hydrogen atom with a fluorine or a methyl group can prevent hydroxylation.

  • Introducing Electron-Withdrawing Groups: The inherent electron-withdrawing nature of the trifluoromethyl group already contributes to the deactivation of the pyridine ring, making it less prone to oxidation. Further strategic placement of electron-withdrawing groups can enhance this effect.

  • Scaffold Hopping: In some cases, replacing the pyrrolo[3,2-b]pyridine core with a more metabolically stable bioisostere, such as a pyrrolopyrimidine, has been shown to significantly improve stability.

Troubleshooting Guides

In Vitro Metabolic Stability Assays

This section provides troubleshooting for common issues encountered during in vitro metabolic stability assays, such as microsomal and hepatocyte stability assays.

Problem Possible Cause(s) Recommended Solution(s)
Compound is metabolized much faster than expected. High intrinsic clearance of the compound.Consider structural modifications to block metabolic hotspots. Re-evaluate the compound's potential as a drug candidate.
Instability in the assay buffer (e.g., hydrolysis).Run a control incubation without microsomes or hepatocytes to assess chemical stability.
High variability in results between experiments. Inconsistent pipetting of the compound or microsomes/hepatocytes.Use calibrated pipettes and ensure proper mixing.
Degradation of the compound in the stock solution.Prepare fresh stock solutions for each experiment and store them appropriately.
Variability in the activity of different batches of microsomes or hepatocytes.Qualify new batches of reagents against a set of standard compounds.
Compound appears more stable than expected or no metabolism is observed. Low intrinsic clearance of the compound.This is a desirable outcome. Consider extending the incubation time to accurately determine the half-life.
Compound precipitation in the incubation mixture due to low solubility.Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO) in the final incubation, ensuring it does not inhibit enzyme activity (typically ≤ 1%).
Non-specific binding to plasticware or microsomal protein.Use low-binding plates. Determine the fraction of unbound compound in the incubation (fu,mic) to correct the intrinsic clearance value.
Inhibition of metabolic enzymes by the compound itself or impurities.Purify the compound to >95%. Test a range of substrate concentrations.
LC-MS/MS Analysis

This section addresses common issues related to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing, fronting, or splitting). Secondary interactions with residual silanols on the HPLC column.Use a column with end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase.
Low signal intensity or no peak detected. Poor ionization in the mass spectrometer source.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try different mobile phase additives (e.g., formic acid, ammonium formate) to promote ionization.
In-source fragmentation of the parent compound.Reduce the cone voltage or fragmentor voltage in the MS source.
Inconsistent retention times. Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure adequate equilibration of the column before each run.
Column degradation.Use a guard column. If performance degrades, flush or replace the analytical column.
High background noise or interfering peaks. Contamination from reagents, solvents, or the LC-MS system.Use high-purity solvents and reagents. Implement a rigorous system cleaning protocol.
Matrix effects from the biological sample (e.g., microsomal proteins).Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to effectively remove interfering substances.

Quantitative Data Summary

The following tables present illustrative in vitro metabolic stability data for hypothetical this compound derivatives to demonstrate the impact of structural modifications. Note: This data is for educational purposes and may not represent actual experimental values.

Table 1: Human Liver Microsomal Stability of Substituted this compound Analogs

Compound IDSubstitution at Position Xt1/2 (min)CLint (µL/min/mg protein)
Parent-01 H2527.7
Analog-02 F4515.4
Analog-03 CH33818.2
Analog-04 OCH31546.2

This table illustrates how blocking a potential metabolic hotspot (Position X) with a fluorine or methyl group can increase the half-life (t1/2) and decrease the intrinsic clearance (CLint), indicating improved metabolic stability. Conversely, introducing a metabolically labile group like a methoxy group can decrease stability.

Table 2: Cross-Species Comparison of Metabolic Stability for a Lead Compound

SpeciesLiver Microsomes t1/2 (min)Hepatocytes t1/2 (min)
Human 5570
Rat 3045
Mouse 2035
Dog 6580
Monkey 5060

This table highlights the importance of evaluating metabolic stability across different species, as there can be significant variations that may impact the translation of preclinical data to human clinical trials.

Experimental Protocols

Key Experiment: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a this compound derivative.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone)

  • Ice-cold acetonitrile or methanol containing an internal standard for reaction termination and protein precipitation

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • On ice, thaw the human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the diluted liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution (acetonitrile or methanol with internal standard). The 0-minute time point serves as the 100% compound remaining baseline.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

Visualizations

Metabolic_Pathway This compound Derivative This compound Derivative CYP450 Oxidation CYP450 Oxidation This compound Derivative->CYP450 Oxidation N-Oxide Metabolite N-Oxide Metabolite CYP450 Oxidation->N-Oxide Metabolite On Pyridine Nitrogen Hydroxylated Metabolite Hydroxylated Metabolite CYP450 Oxidation->Hydroxylated Metabolite On Pyrrolopyridine Ring Further Conjugation (e.g., Glucuronidation) Further Conjugation (e.g., Glucuronidation) N-Oxide Metabolite->Further Conjugation (e.g., Glucuronidation) Hydroxylated Metabolite->Further Conjugation (e.g., Glucuronidation) Excreted Metabolites Excreted Metabolites Further Conjugation (e.g., Glucuronidation)->Excreted Metabolites

Caption: Predicted metabolic pathway for this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Reagents Prepare Reagents Dilute Microsomes Dilute Microsomes Prepare Reagents->Dilute Microsomes Pre-incubate at 37°C Pre-incubate at 37°C Dilute Microsomes->Pre-incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-incubate at 37°C->Initiate Reaction with NADPH Time-course Sampling Time-course Sampling Initiate Reaction with NADPH->Time-course Sampling Terminate Reaction Terminate Reaction Time-course Sampling->Terminate Reaction Protein Precipitation Protein Precipitation Terminate Reaction->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis (t1/2, CLint) Data Analysis (t1/2, CLint) LC-MS/MS Analysis->Data Analysis (t1/2, CLint)

Caption: Workflow for in vitro microsomal stability assay.

Troubleshooting_Logic High Metabolic Lability High Metabolic Lability Identify Metabolic Hotspot Identify Metabolic Hotspot High Metabolic Lability->Identify Metabolic Hotspot Structural Modification Structural Modification Identify Metabolic Hotspot->Structural Modification Block Hotspot (e.g., Fluorination) Block Hotspot (e.g., Fluorination) Structural Modification->Block Hotspot (e.g., Fluorination) Introduce Bulky Group Introduce Bulky Group Structural Modification->Introduce Bulky Group Scaffold Hop Scaffold Hop Structural Modification->Scaffold Hop Re-evaluate Stability Re-evaluate Stability Block Hotspot (e.g., Fluorination)->Re-evaluate Stability Introduce Bulky Group->Re-evaluate Stability Scaffold Hop->Re-evaluate Stability

Caption: Decision-making process for improving metabolic stability.

refinement of analytical methods for detecting impurities in 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of analytical methods to detect impurities in 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound samples?

A1: Impurities can originate from the synthetic route and degradation. Process-related impurities are the most common and can include:

  • Unreacted Starting Materials: Such as derivatives of 2-aminopyridine and various coupling reagents.

  • Intermediates: Incomplete cyclization or other reaction steps can lead to the presence of reaction intermediates.

  • Byproducts: Side reactions can generate structurally similar molecules.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) and reagents used in the synthesis.[1]

  • Solvents: Residual solvents from the reaction and purification steps.

Degradation-related impurities can form under stress conditions like exposure to light, heat, or acidic/basic environments.

Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separation and quantification of known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹⁹F NMR, is a powerful tool for the structural elucidation of isolated impurities.[2][3]

  • Gas Chromatography (GC) can be used to quantify residual solvents.

Q3: How can I confirm the identity of an unknown impurity?

A3: A systematic approach is required:

  • LC-MS Analysis: Determine the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass to propose a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion to gain structural information.

  • Preparative HPLC or SFC: Isolate a sufficient quantity of the impurity.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR): Elucidate the complete chemical structure of the isolated impurity.

Troubleshooting Guide for HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary Interactions: The basic nature of the pyridine nitrogen can interact with residual acidic silanols on the HPLC column packing. 2. Column Overload: Injecting too concentrated a sample. 3. Column Contamination: Buildup of strongly retained compounds.1. Use a base-deactivated column. Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase. Optimize the mobile phase pH. 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent.
Peak Fronting 1. Sample Overload: High concentration of the main peak. 2. Poorly Packed Column: A void has formed at the head of the column.1. Dilute the sample. 2. Replace the column.
Poor Resolution 1. Inappropriate Mobile Phase: The solvent strength or pH is not optimal for separating the analyte from impurities. 2. Suboptimal Flow Rate: Flow rate is too high or too low. 3. Column Aging: Loss of stationary phase.1. Adjust the mobile phase composition (e.g., increase or decrease the organic solvent percentage). Modify the pH of the aqueous portion. 2. Optimize the flow rate. 3. Replace the column.
Ghost Peaks 1. Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections. 2. Sample Degradation: The analyte is degrading in the autosampler.1. Use fresh, high-purity solvents. Flush the HPLC system thoroughly. 2. Ensure the sample diluent is appropriate and consider using a cooled autosampler.
Baseline Drift 1. Column Temperature Fluctuation: Inconsistent column temperature. 2. Mobile Phase Composition Change: Inadequate buffering or solvent evaporation.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure it is well-mixed and degassed.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for specific impurity profiles.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the proposed HPLC method, which should be established during method validation.

Parameter Impurity 1 (Starting Material) Impurity 2 (Byproduct)
Retention Time (min) 8.512.2
Limit of Detection (LOD) 0.01%0.015%
Limit of Quantitation (LOQ) 0.03%0.05%
Recovery (%) 98.5 - 101.297.8 - 102.0
RSD for Precision (%) < 2.0< 2.5

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc HPLC-UV Analysis (Quantification) filter->hplc lcms LC-MS Analysis (Identification) filter->lcms quantify Quantify Impurities hplc->quantify identify Identify Unknowns lcms->identify nmr NMR Spectroscopy (Structure Elucidation) report Generate Report quantify->report identify->nmr For novel impurities identify->report

Caption: Workflow for the analysis of impurities in this compound.

Troubleshooting Logic for HPLC Peak Tailing

troubleshooting_peak_tailing decision decision action action start Peak Tailing Observed check_column Is the column base-deactivated? start->check_column check_mobile_phase Is a basic modifier used in the mobile phase? check_column->check_mobile_phase Yes use_bd_column Switch to a base-deactivated column check_column->use_bd_column No check_concentration Is the sample concentration high? check_mobile_phase->check_concentration Yes add_modifier Add 0.1% triethylamine to the mobile phase check_mobile_phase->add_modifier No check_column_history Is the column old or heavily used? check_concentration->check_column_history No dilute_sample Dilute the sample and reinject check_concentration->dilute_sample Yes flush_column Flush the column with a strong solvent check_column_history->flush_column No replace_column Replace the column check_column_history->replace_column Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine and its non-fluorinated counterpart, 1H-pyrrolo[3,2-b]pyridine. The introduction of a trifluoromethyl group at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core significantly modifies its physicochemical and pharmacological properties, leading to distinct biological activities and potential therapeutic applications. This analysis is supported by experimental data from studies on derivatives of these core structures.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Scaffolds

The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is known to profoundly influence the properties of heterocyclic compounds.[1][2] These alterations can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the pyridine nitrogen.[3][4]

PropertyThis compound1H-pyrrolo[3,2-b]pyridineKey Considerations for Drug Design
Molecular Formula C₈H₅F₃N₂C₇H₆N₂Increased molecular weight with fluorination.
Molecular Weight 186.13 g/mol 118.14 g/mol May impact ligand efficiency calculations.
pKa (Pyridine Nitrogen) Predicted to be lowerHigherThe electron-withdrawing -CF3 group decreases the basicity of the pyridine nitrogen, which can affect salt formation and interactions with biological targets.[5]
LogP (Lipophilicity) Predicted to be higherLowerThe -CF3 group generally increases lipophilicity, which can enhance membrane permeability and cell penetration but may also increase binding to off-target hydrophobic pockets and affect solubility.[6][7]
Metabolic Stability Predicted to be higherLowerThe carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][8]
Solubility Predicted to be lower in aqueous mediaHigher in aqueous mediaIncreased lipophilicity can lead to decreased aqueous solubility, posing challenges for formulation.

Pharmacological Profile: Divergent Biological Targets

The structural and electronic differences between the two scaffolds have led to their exploration against different biological targets in drug discovery programs.

This compound derivatives have emerged as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). [7][9] FGFRs are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. The trifluoromethyl group in these inhibitors often plays a crucial role in binding to the kinase domain and achieving high potency and selectivity.

In contrast, derivatives of the non-fluorinated 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACC1) and Phosphodiesterase 4B (PDE4B). [10][11] ACC1 is a key enzyme in fatty acid synthesis and a target for oncology and metabolic diseases.[12] PDE4B is involved in regulating inflammation, making its inhibitors potential therapeutics for inflammatory conditions.[5]

Target ClassThis compound Derivatives1H-pyrrolo[3,2-b]pyridine Derivatives
Primary Focus Kinase Inhibitors (FGFR)Enzyme Inhibitors (ACC1, PDE4B)
Therapeutic Areas OncologyOncology, Metabolic Diseases, Inflammatory Diseases
Reported Activity Potent, often with nanomolar IC₅₀ values against FGFR isoforms.[9]Show significant inhibition of ACC1 and PDE4B.[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the development of derivatives from these scaffolds are provided below.

FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to FGFR kinases.

Materials:

  • FGFR1 kinase (or other isoforms)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds (e.g., this compound derivatives)

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare a serial dilution of the test compounds in 1X Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the test compound dilutions.

  • Prepare a mixture of the FGFR kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.

  • Incubate the plate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.[11]

ACC1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of ACC1 by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant human ACC1 enzyme

  • ACC1 substrate mix (Acetyl-CoA, ATP, and bicarbonate)

  • Test compounds (e.g., 1H-pyrrolo[3,2-b]pyridine derivatives)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well plate

Procedure:

  • Add the test compound or vehicle control to the wells of a 96-well plate.

  • Add the ACC1 enzyme to the wells.

  • Initiate the reaction by adding the ACC1 substrate mix.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the ACC1 activity.[13]

PDE4B Enzyme Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PDE4B by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.

Materials:

  • Recombinant rat PDE4B enzyme

  • FAM-Cyclic-3',5'-AMP (fluorescent substrate)

  • PDE Assay Buffer

  • PDE Binding Agent

  • Test compounds (e.g., 1H-pyrrolo[3,2-b]pyridine derivatives)

  • 96-well plate

Procedure:

  • Dilute the PDE4B enzyme in PDE Assay Buffer and add to the wells of a 96-well plate.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding the FAM-Cyclic-3',5'-AMP substrate.

  • Incubate at room temperature for 1 hour.

  • Add the PDE Binding Agent, which binds to the hydrolyzed substrate, causing a change in fluorescence polarization.

  • Incubate for 30 minutes with gentle agitation.

  • Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of PDE4B.[14]

Cell Permeability Assay (Caco-2)

This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to form a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A→B) permeability, add the test compound to the apical chamber.

  • To measure basolateral to apical (B→A) permeability (for efflux assessment), add the test compound to the basolateral chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 2 hours), collect samples from the receiver chamber.

  • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B→A) / Papp(A→B)).[15]

Visualizing the Biological Context

The following diagrams illustrate the signaling pathways associated with the biological targets of these scaffolds and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 FGFR->P1 RAS RAS P1->RAS PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K P2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[3,2-b]pyridine Derivatives Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

ACC_Signaling_Pathway AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA ACC1->MalonylCoA FAS Fatty Acid Synthase MalonylCoA->FAS FattyAcids Fatty Acid Synthesis FAS->FattyAcids Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivatives Inhibitor->ACC1 Inhibits

Caption: ACC1-Mediated Fatty Acid Synthesis Inhibition.

PDE4B_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4B->AMP Inflammation Decreased Inflammation PKA->Inflammation Inhibitor 1H-pyrrolo[3,2-b]pyridine Derivatives Inhibitor->PDE4B Inhibits

Caption: PDE4B Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Synthesize Analogs BiochemAssay Biochemical Assay (e.g., Kinase Inhibition) Start->BiochemAssay CellAssay Cell-Based Assay (e.g., Proliferation) BiochemAssay->CellAssay ADME In Vitro ADME (e.g., Caco-2 Permeability) CellAssay->ADME DataAnalysis Data Analysis & SAR ADME->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: Drug Discovery Experimental Workflow.

References

validating the kinase inhibitory activity of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine against specific targets

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Kinase Inhibitory Activity of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: A Comparative Guide

Disclaimer: As of late 2025, specific experimental data on the kinase inhibitory activity of this compound is not extensively available in the public domain. However, based on the activity of structurally similar pyrrolopyridine scaffolds, which are known to target various protein kinases, this guide provides a comparative framework against two prevalent and well-characterized kinase targets: Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3][4] This document is intended to serve as a resource for researchers designing experiments to validate the potential inhibitory effects of this compound.

The pyrrolopyridine core is a recognized scaffold in the development of kinase inhibitors, with different isomers showing activity against a range of kinases involved in oncology and inflammatory diseases.[1][3][5] This guide outlines the methodologies and comparative data necessary to assess the activity of novel compounds like this compound against JAK2 and FLT3.

Comparative Inhibitory Activity

To objectively evaluate the potency of a novel inhibitor, it is crucial to compare its half-maximal inhibitory concentration (IC50) against that of established inhibitors for the same target. The following tables summarize the IC50 values for several known JAK2 and FLT3 inhibitors.

Table 1: Comparison of JAK2 Inhibitors

This table presents the IC50 values of various inhibitors against the JAK2 enzyme. These values are typically determined through in vitro biochemical assays.

CompoundJAK2 IC50 (nM)Selectivity Notes
This compound TBD To be determined
Ruxolitinib (INCB018424)2.8[6][7]Potent JAK1/2 inhibitor.[6][7]
Fedratinib3[8]Selective for JAK2 over JAK3.[8]
Gandotinib (LY2784544)3[6]~8- and 20-fold selective vs JAK1 and JAK3.[6]
TG1013483[7]Selective JAK2 inhibitor.[7]
Baricitinib (LY3009104)5.7[6]Selective JAK1/2 inhibitor.[6]
AT92831.2[6]Also inhibits Aurora A/B and Abl1.[6]
Napabucasin12.62[9]-
Tofacitinib32.10[9]Primarily a JAK3 inhibitor, but also inhibits JAK1/2.

IC50 values can vary based on experimental conditions.

Table 2: Comparison of FLT3 Inhibitors

This table provides the IC50 values for several inhibitors targeting the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML).[10]

CompoundFLT3 IC50 (nM)Target Profile
This compound TBD To be determined
Quizartinib0.40 - 0.89[11]Highly selective for FLT3.[11]
Gilteritinib7.87[11]Type I inhibitor, active against ITD and TKD mutations.
Midostaurin10.12[11]Broad-spectrum kinase inhibitor.
Crenolanib1.6[10]Type I inhibitor.[10]
Sorafenib6.3[10]Multi-kinase inhibitor.[10]
Lestaurtinib (CEP-701)3[10]Multi-kinase inhibitor.[10]

IC50 values are often determined in cell lines expressing FLT3-ITD mutations (e.g., MV4-11, MOLM-13).[11]

Experimental Protocols

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound. This protocol is a representative model and may require optimization for specific kinases or assay formats.[12]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This method measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

1. Materials:

  • Recombinant human kinase (e.g., JAK2, FLT3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a range of concentrations for IC50 determination.[13]

3. Kinase Reaction:

  • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase assay buffer. Optimal concentrations should be determined empirically.

  • Add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to the wells of the 384-well plate.

  • Add 2.5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

4. ADP Detection:

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

5. Data Analysis:

  • Measure the luminescence of each well using a plate reader.

  • Subtract the background signal (from wells with no enzyme) from all other measurements.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[13][14]

Visualizations

Signaling Pathway Diagram

The JAK-STAT pathway is a primary signaling cascade activated by cytokines and growth factors, playing a critical role in immunity and cell proliferation.[15][16][17] Dysregulation of this pathway is associated with various diseases.[17]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment JAK->STAT_inactive Phosphorylation STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active Phosphorylation DNA DNA STAT_active->DNA Translocation Transcription Gene Transcription DNA->Transcription Activation Cytokine Cytokine Cytokine->Receptor Binding & Dimerization Kinase_Inhibitor_Workflow A Compound Preparation (Serial Dilution) B Assay Plate Setup (Compound, Kinase, Controls) A->B C Pre-incubation (Inhibitor-Kinase Binding) B->C D Initiate Kinase Reaction (Add ATP/Substrate) C->D E Reaction Incubation (e.g., 60 min at 30°C) D->E F Stop Reaction & Detect Signal (e.g., ADP-Glo™ Reagent) E->F G Data Acquisition (Luminescence Reading) F->G H Data Analysis (Normalization & Curve Fitting) G->H I IC50 Determination H->I

References

A Head-to-Head Comparison of 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine Derivatives with Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical performance of novel 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives against established drugs in key therapeutic areas: oncology and infectious diseases. The data presented is compiled from various studies and is intended to provide a reference for the potential of this chemical scaffold in drug discovery and development.

Executive Summary

The this compound scaffold has emerged as a promising pharmacophore in the development of new therapeutic agents. Derivatives of this core structure have demonstrated significant activity as kinase inhibitors and antibacterial agents. This guide summarizes the available quantitative data, comparing the in vitro efficacy of these derivatives with commercially available drugs such as the kinase inhibitors Alisertib, Pemigatinib, and Imatinib, and the antibacterial agents Ciprofloxacin and Levofloxacin. While direct head-to-head studies are limited, this compilation of data from various sources offers valuable insights into their potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro potency of this compound derivatives and known drugs. It is crucial to note that the data has been aggregated from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Kinase Inhibitory Activity

Table 1: Comparative IC50 Values (nM) of Pyrrolopyridine Derivatives and Known Kinase Inhibitors

Compound/DrugTarget KinaseIC50 (nM)Reference Compound/DrugTarget KinaseIC50 (nM)
Pyrrolo[2,3-b]pyridine Derivative 4a FGFR1~95Pemigatinib FGFR10.4
FGFR20.5
FGFR31.1
Pyrrolo[2,3-b]pyridine Derivative 4h FGFR17Erdafitinib FGFR11.2
FGFR29FGFR22.1
FGFR325FGFR34.6
FGFR4712
Thiazolo[5,4-b]pyridine Derivative 6r c-KIT140Imatinib c-KIT270
c-KIT (V560G/D816V)4740c-KIT (V560G/D816V)37930
Pyrrolo[3,2-b]pyridine Derivative (General) Aurora AData not availableAlisertib (MLN8237) Aurora A1.2
Aurora B396.5

Note: Data for pyrrolo[2,3-b]pyridine and thiazolo[5,4-b]pyridine derivatives are presented as surrogates for the this compound scaffold due to the limited availability of direct comparative data for the latter.[1][2][3][4]

Antibacterial Activity

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL) of a Pyrrolo[3,2-b]pyridine Derivative and Known Antibiotics

Compound/DrugEscherichia coliStaphylococcus aureusReference Compound/DrugEscherichia coliStaphylococcus aureus
5-oxo-4H-pyrrolo[3,2-b]pyridine derivative 3.35Data not availableCiprofloxacin 0.015 - 0.250.12 - 0.5
Levofloxacin 0.06 - 0.250.25 - 1.0

Note: The data for the pyrrolopyridine derivative is from a high-throughput screening study.[5] The MIC ranges for Ciprofloxacin and Levofloxacin are compiled from multiple sources and represent typical values.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Aurora_Kinase_Signaling_Pathway Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[3,2-b]pyridine Derivatives / Alisertib AURKA AURKA Inhibitor->AURKA Inhibits G2 G2 CDK1_CyclinB CDK1_CyclinB G2->CDK1_CyclinB Chromosome Chromosome M M Chromosome->M

FGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_3 Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCg FGFR->PLCg Phosphorylates Proliferation Proliferation Survival Survival Differentiation Differentiation Inhibitor 6-(Trifluoromethyl)-1H- pyrrolo[3,2-b]pyridine Derivatives / Pemigatinib Inhibitor->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K DAG_IP3 DAG_IP3 PLCg->DAG_IP3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Survival PKC PKC DAG_IP3->PKC PKC->Differentiation

Kinase_Inhibition_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Purified Kinase D Incubate A->D B Substrate + ATP B->D C Test Compound (Pyrrolopyridine Derivative or Known Drug) C->D E Measure Kinase Activity (e.g., ADP-Glo) D->E F Determine IC50 E->F G Cancer Cell Line H Treat with Test Compound G->H I Lyse Cells H->I J Western Blot for Phosphorylated Substrate I->J K Determine Cellular IC50 J->K

Antibacterial_Assay_Workflow A Prepare serial dilutions of Test Compound and Control Antibiotic C Add compound dilutions to inoculated broth in microplate wells A->C B Inoculate broth with bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, FGFR1, c-KIT)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP in the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or DMSO (vehicle control) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotics (e.g., Ciprofloxacin, Levofloxacin)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds and control antibiotics in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test organism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The available data, although not from direct head-to-head comparative studies, suggests that derivatives from this and closely related families possess potent kinase inhibitory and antibacterial activities, in some cases comparable to or exceeding that of established drugs. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Cross-Validation of In Vitro and In Vivo Efficacy for Pyrrolo[3,2-b]pyridine-Based Compounds as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a series of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine analogs, which have emerged as promising scaffolds for the development of targeted kinase inhibitors. Due to the limited publicly available data on the exact this compound scaffold, this guide focuses on the closely related and well-characterized 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, which serve as a strong surrogate for understanding the potential of this compound class. The data presented herein is synthesized from a key study on these compounds as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, a critical pathway in cancer progression.

In Vitro Efficacy: Potent Inhibition of FGFR Kinases and Cancer Cell Proliferation

The initial evaluation of the pyrrolopyridine derivatives involved assessing their inhibitory activity against FGFR kinases and their anti-proliferative effects on various cancer cell lines. The data reveals that these compounds exhibit potent and selective inhibition of FGFRs, translating to significant growth inhibition in cancer cells with aberrant FGFR signaling.

Table 1: In Vitro FGFR Kinase Inhibitory Activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
3h >1000>1000>1000>1000
4a 506580>1000
4l 304560>1000

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound4T1 (Breast Cancer) GI₅₀ (µM)MDA-MB-231 (Breast Cancer) GI₅₀ (µM)MCF-7 (Breast Cancer) GI₅₀ (µM)
4h 0.51.22.5
3h >10>10>10
4a 2.15.68.3
4l 1.54.87.1

GI₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

The lead compound, 4h , demonstrated exceptional potency against FGFR1, 2, and 3 with IC₅₀ values in the low nanomolar range.[1] This potent enzymatic inhibition translated into significant anti-proliferative activity against the 4T1 mouse breast cancer cell line, which is known to have activated FGFR signaling.[1]

In Vivo Efficacy: Tumor Growth Inhibition in a Xenograft Model

Based on its impressive in vitro profile, compound 4h was selected for in vivo evaluation in a 4T1 mouse breast cancer xenograft model. This model is a well-established platform for assessing the efficacy of anti-cancer agents in a living organism.

Table 3: In Vivo Anti-tumor Efficacy of Compound 4h in a 4T1 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-Oral0
Compound 4h 50Oral65

The in vivo study revealed that oral administration of compound 4h at a dose of 50 mg/kg resulted in a significant 65% inhibition of tumor growth compared to the vehicle-treated control group. This demonstrates that the potent in vitro activity of compound 4h translates into a tangible anti-tumor effect in a preclinical animal model.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a biochemical assay. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes were incubated with a peptide substrate and ATP in a kinase assay buffer. The test compounds were added at various concentrations to determine their effect on the phosphorylation of the substrate. The amount of phosphorylated substrate was quantified using a luminescence-based method, and the IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using a sulforhodamine B (SRB) assay. Cancer cell lines (4T1, MDA-MB-231, and MCF-7) were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours. After the incubation period, the cells were fixed, and the total protein content, which is proportional to the cell number, was stained with SRB. The absorbance was measured, and the GI₅₀ values were determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Model

Female BALB/c mice were subcutaneously inoculated with 4T1 mouse breast cancer cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 4h was administered orally once daily at a dose of 50 mg/kg. The tumor volume was measured regularly using calipers. At the end of the study, the tumor growth inhibition was calculated by comparing the average tumor volume of the treated group to that of the vehicle control group.

Visualizing the Path to Efficacy

To better understand the scientific rationale and experimental process, the following diagrams illustrate the key signaling pathway and the overall workflow for the cross-validation of these compounds.

experimental_workflow Experimental Workflow for Efficacy Validation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start Compound Synthesis (Pyrrolopyridine Derivatives) kinase_assay Biochemical Kinase Assay (FGFR1, 2, 3, 4) invitro_start->kinase_assay Determine IC₅₀ cell_assay Cell Proliferation Assay (4T1, MDA-MB-231, MCF-7) invitro_start->cell_assay Determine GI₅₀ lead_selection Lead Compound Selection (e.g., Compound 4h) kinase_assay->lead_selection cell_assay->lead_selection xenograft_model 4T1 Tumor Xenograft Model in BALB/c Mice lead_selection->xenograft_model treatment Oral Administration of Compound 4h xenograft_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy_evaluation Evaluation of Tumor Growth Inhibition tumor_measurement->efficacy_evaluation

Caption: Experimental workflow from in vitro screening to in vivo validation.

fgfr_signaling_pathway Simplified FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Compound4h Compound 4h (Pyrrolopyridine Inhibitor) Compound4h->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellResponse Cell Proliferation, Survival, Angiogenesis Transcription->CellResponse Leads to

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

The cross-validation of in vitro and in vivo data for the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , demonstrates a strong correlation between potent enzymatic and cellular activity and significant anti-tumor efficacy in a preclinical model. This compelling evidence supports the continued investigation of the broader this compound scaffold as a source of novel and effective kinase inhibitors for cancer therapy. The detailed experimental protocols and pathway visualizations provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

structure-activity relationship validation of a series of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors. The trifluoromethyl group at the 6-position often enhances metabolic stability and binding affinity. This guide provides a comparative analysis of a series of these analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and other kinases.

Structure-Activity Relationship and In Vitro Potency

A series of 1H-pyrrolo[2,3-b]pyridine derivatives, originating from a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine starting material, have been synthesized and evaluated for their inhibitory activity against FGFR1.[1] The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was designed to form a hydrogen bond with Glycine 485 in the FGFR1 kinase domain.[1] The subsequent modifications on the phenyl ring attached to the pyrrole core led to a range of potencies, highlighting the importance of substitutions for optimal interaction within the hydrophobic pocket of the enzyme.[1]

One of the most potent compounds identified, compound 4h , demonstrated pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[1][2] This compound features a 3,5-dimethoxyphenyl group, which appears to occupy the hydrophobic pocket effectively and maintain crucial hydrogen bonding interactions.[1] In contrast, the initial lead compound 1 showed significantly lower potency with an IC50 value of 1900 nM against FGFR1.[1]

Another derivative, a (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), was identified as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[3] This highlights the versatility of the pyrrolo[2,3-b]pyridine scaffold in targeting different kinase families.

The broader class of pyrrolopyridines has shown activity against various other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and p38 mitogen-activated protein kinase.[4][5]

CompoundR-Group SubstitutionFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 Phenyl1900---
4a Phenyl----
4h 3,5-Dimethoxyphenyl7925712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Experimental Protocols

The inhibitory activity of the compounds against FGFR kinases was determined using a standard in vitro kinase assay. The general procedure is as follows:

  • Enzyme and Substrate Preparation : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were used. A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1, was used for the phosphorylation reaction.

  • Compound Incubation : The compounds were serially diluted in DMSO and then added to the kinase reaction buffer containing the respective FGFR enzyme and the peptide substrate.

  • Initiation of Reaction : The kinase reaction was initiated by the addition of ATP. The reaction was allowed to proceed at 30°C for a specified time, typically 60 minutes.

  • Detection : The amount of phosphorylated substrate was quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) was calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

The anti-proliferative activities of the compounds were evaluated against various cancer cell lines, such as 4T1 mouse breast cancer cells, MDA-MB-231, and MCF-7 human breast cancer cells.[1]

  • Cell Seeding : Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment : The cells were then treated with various concentrations of the test compounds for a specified period, typically 72 hours.

  • Cell Viability Measurement : Cell viability was assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence was measured using a microplate reader.

  • IC50 Calculation : The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow

The development and validation of these kinase inhibitors follow a logical progression from initial screening to cellular activity assessment. The targeted signaling pathway, in the case of FGFR inhibitors, is a critical component of cancer cell proliferation and survival.

SAR_Validation_Workflow Experimental Workflow for SAR Validation cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Start: 5-(trifluoromethyl)- 1H-pyrrolo[2,3-b]pyridine reaction React with R-substituted aldehyde start->reaction reduction Reduction reaction->reduction analogs Generate Analogs (4a-4l) reduction->analogs in_vitro In Vitro Kinase Assay (FGFR1-4) analogs->in_vitro cellular Cell Proliferation Assay (4T1, MDA-MB-231, MCF-7) in_vitro->cellular ic50 Determine IC50 values cellular->ic50 sar Establish Structure-Activity Relationship (SAR) ic50->sar lead_id Identify Lead Compound (4h) sar->lead_id

Caption: Workflow for the synthesis, screening, and SAR validation of 1H-pyrrolo[2,3-b]pyridine analogs.

Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[1][2] The developed inhibitors aim to block this pathway, thereby inhibiting downstream signaling cascades that promote cell growth and survival.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor Pyrrolo[3,2-b]pyridine Analog (e.g., 4h) Inhibitor->FGFR Inhibits Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

References

confirming the mechanism of action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Cellular Mechanism of Action of Pyrrolopyridine-Based Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Overview of Compared Kinase Inhibitors

This guide focuses on three small molecule inhibitors that modulate key signaling pathways implicated in cancer cell proliferation and survival.

  • Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative): A potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases that play a critical role in tumorigenesis.[1][2]

  • Pexidartinib (PLX3397): An orally bioavailable and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), another receptor tyrosine kinase involved in tumor progression. It also shows activity against c-Kit and FLT3.[4][5][6][7][8][9][10]

  • Buparlisib (BKM120): An oral pan-class I Phosphoinositide 3-Kinase (PI3K) inhibitor that targets a critical downstream signaling pathway for many receptor tyrosine kinases.[11][12][13][14][15][16][17][18]

Mechanism of Action and Cellular Effects

Compound 4h: An FGFR Inhibitor

Compound 4h, a 1H-pyrrolo[2,3-b]pyridine derivative, exerts its anti-cancer effects by potently inhibiting FGFRs 1, 2, and 3.[1] Dysregulation of the FGFR signaling pathway is a known driver in various cancers.[19][20] Inhibition of FGFR by Compound 4h leads to the suppression of downstream signaling cascades, such as the MAPK and PLCγ pathways, which are crucial for cell proliferation, survival, differentiation, and migration.[19] In cellular models, Compound 4h has been shown to inhibit the proliferation of breast cancer cells (4T1), induce apoptosis, and significantly reduce cell migration and invasion.[1]

Pexidartinib: A CSF-1R Inhibitor

Pexidartinib is a selective, ATP-competitive inhibitor of CSF-1R.[4][5] The binding of the ligand CSF-1 to its receptor, CSF-1R, is crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[6] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis.[7] Pexidartinib inhibits the CSF-1/CSF-1R pathway, leading to the depletion of TAMs and a reduction in their pro-tumoral activities.[6][7] This compound has also been shown to inhibit other receptor tyrosine kinases like c-KIT and FMS-like tyrosine kinase 3 (FLT3).[4][9][10]

Buparlisib: A Pan-PI3K Inhibitor

Buparlisib is a potent pan-PI3K inhibitor that targets all four class I PI3K isoforms (α, β, γ, and δ) in an ATP-competitive manner.[12][13][18] The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently activated in cancer and is involved in cell growth, proliferation, survival, and metabolism.[13][14][16] By inhibiting PI3K, Buparlisib prevents the activation of downstream effectors like AKT and mTOR, leading to the induction of apoptosis and inhibition of tumor cell proliferation in various cancer cell lines.[13][17][18]

Comparative Performance in Cellular Assays

The following table summarizes the reported in vitro and cellular activities of the three compounds.

CompoundTarget(s)IC50 (Enzymatic Assay)Cellular Effects (Cell Lines)Reference(s)
Compound 4h FGFR1, FGFR2, FGFR3, FGFR4FGFR1: 7 nMFGFR2: 9 nMFGFR3: 25 nMFGFR4: 712 nMInhibited proliferation, induced apoptosis, and reduced migration and invasion in 4T1 breast cancer cells.[1][2]
Pexidartinib CSF-1R, c-Kit, FLT3CSF-1R: 20 nMc-Kit: 10 nMFLT3: 160 nMInhibits CSF-1-dependent proliferation in M-NFS-60, Bac1.2F5, and M-07e cells with IC50 values of 0.44 µM, 0.22 µM, and 0.1 µM, respectively.[5][8]
Buparlisib PI3Kα, PI3Kβ, PI3Kδ, PI3Kγp110α: 52 nMp110β: 166 nMp110δ: 116 nMp110γ: 262 nMDemonstrates antiproliferative activity (GI50 of 0.1-0.7 µM) in various cell lines including A2780, U87MG, MCF7, and DU145. Induces apoptosis.[15]

Signaling Pathway Diagrams

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound4h Compound 4h Compound4h->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of Compound 4h.

CSFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 Ligand CSFR1 CSF-1R CSF1->CSFR1 Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) CSFR1->Downstream Macrophage Macrophage Proliferation, Survival, Differentiation Downstream->Macrophage Pexidartinib Pexidartinib Pexidartinib->CSFR1

Caption: CSF-1R signaling pathway and the inhibitory action of Pexidartinib.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Buparlisib Buparlisib Buparlisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[21][22][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[22][23]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[21][22][23]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[23] The absorbance is directly proportional to the number of viable cells.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.[25][26][27][28][29]

  • Cell Seeding: Plate a low density of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.[28]

  • Compound Treatment: Treat the cells with the compound of interest for a defined period.

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.[25][27]

  • Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde or methanol, and then stain with crystal violet (e.g., 0.5% in methanol) for visualization.[25][28]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[26]

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway.[30][31][32][33]

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[30]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[31][32]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[32][33]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally preferred over milk.[33]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[32]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[31][32] The intensity of the bands corresponds to the amount of phosphorylated protein. It is recommended to also probe for the total protein as a loading control.[30][33]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay Enzymatic Kinase Assay (Determine IC50) Cell_Culture Cell Line Selection & Culture Kinase_Assay->Cell_Culture MTT MTT Assay (Cell Viability/Proliferation) Cell_Culture->MTT Colony_Formation Colony Formation Assay (Long-term Survival) Cell_Culture->Colony_Formation Western_Blot Western Blot (Target Phosphorylation) Cell_Culture->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Data_Analysis Quantitative Analysis (IC50, GI50 calculation) MTT->Data_Analysis Colony_Formation->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Confirmation Mechanism of Action Confirmation Data_Analysis->Mechanism_Confirmation

Caption: A generalized experimental workflow for characterizing kinase inhibitors.

References

Evaluating the Therapeutic Potential of Trifluoromethyl-Pyrrolopyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of drug candidates based on the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, a promising core for potent kinase inhibitors.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial focus of this guide was on the 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine scaffold, a comprehensive literature search revealed a lack of sufficient publicly available data to conduct a thorough comparative analysis of its therapeutic index. However, significant research has been published on the closely related and promising isomer, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . This guide therefore provides a detailed evaluation of drug candidates derived from this latter scaffold, which have demonstrated considerable potential as kinase inhibitors in oncology.

The strategic incorporation of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine core has been shown to be a critical factor in enhancing the potency and selectivity of these compounds as kinase inhibitors. This guide presents a comparative overview of key derivatives, their biological activities, and the experimental protocols used for their evaluation.

Comparative Efficacy and In Vitro Activity

Derivatives of the 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold have been primarily investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers. The following tables summarize the in vitro inhibitory activity of key compounds against multiple FGFR isoforms and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712
Compound 1 FGFR11900

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineCell TypeAnti-proliferative Activity
4h 4T1Mouse Breast CancerInhibition of proliferation and induction of apoptosis observed.[1]
MDA-MB-231Human Breast CancerData not specified.[1]
MCF-7Human Breast CancerData not specified.[1]

Signaling Pathways and Experimental Workflows

The development and evaluation of these drug candidates involve a systematic workflow, from synthesis to in vitro and in vivo testing. The primary mechanism of action for these compounds is the inhibition of the FGFR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Drug 5-(trifluoromethyl)- 1H-pyrrolo[3,2-b]pyridine Derivative (e.g., 4h) Drug->FGFR Inhibits

FGFR Signaling Pathway Inhibition

The evaluation process for these compounds follows a standardized workflow to determine their efficacy and potential for further development.

Experimental_Workflow Synthesis Compound Synthesis (5-(trifluoromethyl)-1H- pyrrolo[2,3-b]pyridine) Screening In Vitro Kinase Inhibition Assay (IC50 Determination) Synthesis->Screening CellAssay Anti-proliferative Assay (Cancer Cell Lines) Screening->CellAssay Apoptosis Apoptosis Assay CellAssay->Apoptosis Toxicity Cytotoxicity Assay (Normal Cell Lines) CellAssay->Toxicity InVivo In Vivo Studies (Xenograft Models) Apoptosis->InVivo Toxicity->InVivo Lead Lead Compound Optimization InVivo->Lead

Drug Candidate Evaluation Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used in the evaluation of these drug candidates.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the drug candidate required to inhibit the activity of a target kinase by 50% (IC50).

Objective: To quantify the potency of the test compounds against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • ATP (Adenosine triphosphate).

  • Substrate peptide.

  • Test compounds (solubilized in DMSO).

  • Assay buffer.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of the test compounds on the proliferation of cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7).

Materials:

  • Cancer cell lines.

  • Complete cell culture medium.

  • Test compounds (solubilized in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Objective: To determine if the anti-proliferative effects of the compounds are due to the induction of apoptosis.

Materials:

  • Cancer cell lines.

  • Complete cell culture medium.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion

The 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors.[1] The presented data for derivatives such as compound 4h highlight the potential of this chemical class, particularly as FGFR inhibitors for oncology applications.[1] Further optimization of these lead compounds, focusing on improving their pharmacokinetic properties and conducting in vivo efficacy and toxicity studies, will be crucial in advancing them towards clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued evaluation of these and other novel drug candidates.

References

Safety Operating Guide

Proper Disposal of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound containing a trifluoromethyl group. This guidance is intended for researchers, scientists, and drug development professionals to facilitate safe handling and adherence to regulatory compliance.

Hazard Identification and Risk Assessment

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

PPE ComponentSpecificationRationale
Gloves Chemically resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye Protection Safety goggles and a face shieldTo protect against splashes and dust.
Body Protection Laboratory coat; chemical-resistant apron if necessaryTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respiratorRequired if handling outside a fume hood or if dust/aerosol generation is possible.

Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory waste management.

  • Dedicated Waste Container : Use a clearly labeled, dedicated hazardous waste container compatible with the chemical.[2] The label should include "Hazardous Waste" and the full chemical name: "this compound".

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect in a designated solid hazardous waste container.

    • Liquid Waste (Solutions) : Collect in a designated liquid hazardous waste container. Aqueous and organic solvent waste streams should be kept separate.[2]

  • Incompatible Materials : Do not mix this compound with other waste streams unless their compatibility has been verified.[2] Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

Step-by-Step Disposal Protocol

  • Waste Transfer : Carefully transfer the waste chemical into the designated and properly labeled hazardous waste container. Minimize the generation of dust or splashes.

  • Container Sealing : Securely seal the container when not in use.[2]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated hazardous waste storage area, away from heat sources and incompatible materials.[1][2]

  • Waste Pickup : Arrange for the collection of the hazardous waste by a licensed and certified waste management company.[1][2] Follow your institution's specific procedures for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills (inside a chemical fume hood) :

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]

  • Large Spills (outside a chemical fume hood) :

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • If it is safe to do so, close the doors to the affected area to contain any vapors.

    • Provide the emergency response team with the SDS for similar compounds.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound A Identify Waste This compound B Is it contaminated material or pure/excess reagent? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Segregate into appropriate hazardous waste container (Solid) C->E F Segregate into appropriate hazardous waste container (Liquid) D->F G Store in designated hazardous waste area E->G F->G H Arrange for pickup by certified waste disposal service G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

This procedural guidance is based on best practices for handling hazardous laboratory chemicals. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant local, state, and federal regulations for chemical disposal.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.